molecular formula C21H33N5O6S B564313 D-Ala-gly-phe-met-NH2 acetate salt CAS No. 100929-65-5

D-Ala-gly-phe-met-NH2 acetate salt

Cat. No.: B564313
CAS No.: 100929-65-5
M. Wt: 483.584
InChI Key: NXZJEQONDQLTQF-WEMUQIOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ala-gly-phe-met-NH2 acetate salt is a useful research compound. Its molecular formula is C21H33N5O6S and its molecular weight is 483.584. The purity is usually 95%.
BenchChem offers high-quality D-Ala-gly-phe-met-NH2 acetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Ala-gly-phe-met-NH2 acetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O4S.C2H4O2/c1-12(20)18(27)22-11-16(25)23-15(10-13-6-4-3-5-7-13)19(28)24-14(17(21)26)8-9-29-2;1-2(3)4/h3-7,12,14-15H,8-11,20H2,1-2H3,(H2,21,26)(H,22,27)(H,23,25)(H,24,28);1H3,(H,3,4)/t12-,14+,15+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZJEQONDQLTQF-WEMUQIOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745522
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-65-5
Record name Acetic acid--D-alanylglycyl-L-phenylalanyl-L-methioninamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: [D-Ala²]-Met-Enkephalinamide & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific biological activity, pharmacological properties, and experimental handling of D-Ala-Gly-Phe-Met-NH₂ (and its critical structural context as a derivative of Met-Enkephalin).

Critical Scientific Disambiguation: The sequence D-Ala-Gly-Phe-Met-NH₂ (often abbreviated as DALA or DAME in older literature, or Des-Tyr-DAME in strict chemical nomenclature) represents a specific structural modification of the endogenous opioid peptide Met-Enkephalin.

  • Scenario A (The Agonist): In many research contexts, this shorthand refers to [D-Ala²]-Met-Enkephalinamide (Full Sequence: Tyr -D-Ala-Gly-Phe-Met-NH₂). This is a potent, stable Delta-Opioid Receptor (DOR) agonist.

  • Scenario B (The Metabolite/Fragment): If the molecule strictly lacks the N-terminal Tyrosine (Sequence: H-D-Ala-Gly-Phe-Met-NH₂ ; CAS 100929-65-5), it is the Des-Tyr tetrapeptide. This fragment generally exhibits negligible opioid receptor affinity compared to the pentapeptide but serves as a critical control or metabolite marker.

This guide primarily details the biological activity of the active agonist form (Scenario A) while explicitly distinguishing the properties of the tetrapeptide fragment (Scenario B) to ensure experimental validity.

Biological Activity, Mechanism, and Experimental Protocols

Part 1: Molecular Identity & Structural Logic

The biological utility of this peptide stems from specific modifications designed to overcome the rapid enzymatic degradation of native enkephalins.

Structural-Activity Relationship (SAR)

Native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) has a half-life of minutes in plasma due to aminopeptidase cleavage of the Tyr-Gly bond. The D-Ala-Gly-Phe-Met-NH₂ core introduces two critical protective modifications:

ModificationPositionChemical EffectBiological Consequence
D-Alanine Substitution Position 2 (Replacing Gly)Stereochemical alterationBlocks aminopeptidase recognition; prevents N-terminal cleavage.
C-Terminal Amidation Position 5 (-NH₂ instead of -OH)Removes negative chargeBlocks carboxypeptidase cleavage; increases lipophilicity and BBB permeability.
N-Terminal Tyrosine Position 1 (Critical)Phenol group presenceEssential for Opioid Binding. Without this (Des-Tyr), affinity drops >1000-fold.
CAS Registry Verification

Researchers must verify their vial against the following to confirm the identity of their salt:

  • CAS 61090-95-7: Tyr-D-Ala-Gly-Phe-Met-NH₂ (The Potent Agonist).

  • CAS 100929-65-5: Des-Tyr-D-Ala-Gly-Phe-Met-NH₂ (The Tetrapeptide Fragment/Control).

Part 2: Biological Activity & Mechanism of Action

Receptor Selectivity

The [D-Ala²]-Met-Enkephalinamide (DAME) sequence is a highly selective agonist for the Delta-Opioid Receptor (DOR) , with reduced affinity for Mu (MOR) and Kappa (KOR) receptors compared to endogenous enkephalins.

  • Primary Target:

    
    -Opioid Receptor (Gi/o-coupled GPCR).
    
  • Secondary Target:

    
    -Opioid Receptor (lower affinity).
    
Intracellular Signaling Pathway

Upon binding, the peptide triggers a G-protein signaling cascade resulting in neuronal inhibition.

G Agonist D-Ala-Gly-Phe-Met-NH2 (Agonist) DOR Delta-Opioid Receptor (GPCR) Agonist->DOR Binding Gi Gi/o Protein (Heterotrimeric) DOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) K_Channel GIRK Channels (K+ Efflux) Gi->K_Channel Activation (+) Hyperpolarization Ca_Channel Voltage-Gated Ca2+ (Ca2+ Influx) Gi->Ca_Channel Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease Neuro Neurotransmitter Release (GABA/Glutamate) K_Channel->Neuro Inhibits Ca_Channel->Neuro Inhibits

Figure 1: Signal transduction pathway of D-Ala-Gly-Phe-Met-NH2 mediated via Gi/o protein coupling, leading to neuronal hyperpolarization.

Key Physiological Effects
  • Analgesia: Produces potent antinociception, particularly at the spinal level.

  • Ethanol Intake Modulation: Microinjection into the Nucleus Accumbens (NAc) or Paraventricular Nucleus (PVN) has been shown to increase ethanol intake in preference to food, highlighting the role of DORs in reward circuitry [1].

  • Immunomodulation: DORs are expressed on immune cells; DAME can modulate T-cell proliferation and cytokine release.

Part 3: Experimental Protocols (Self-Validating Systems)

Reconstitution & Storage

The acetate salt form provides water solubility, but peptide stability is pH-dependent.

  • Solvent: Sterile PBS (pH 7.4) or 0.9% Saline.[1]

  • Stock Concentration: 1 mg/mL (approx. 1.7 mM).

  • Storage Logic:

    • Lyophilized: -20°C (Stable for >1 year).

    • Reconstituted: Aliquot immediately to avoid freeze-thaw cycles. Store at -80°C.

    • Validation: Check solution clarity; precipitation indicates aggregation or salt incompatibility.

In Vitro Binding Assay (Protocol Skeleton)

To verify activity or use as a control:

  • Cell Line: CHO or HEK293 cells stably expressing human DOR.

  • Radioligand: [³H]-DPDPE (DOR selective) or [³H]-Diprenorphine (Non-selective).

  • Competition: Incubate cells with radioligand + increasing concentrations of D-Ala-Gly-Phe-Met-NH₂ (

    
     to 
    
    
    
    M).
  • Expectation:

    • Pentapeptide:

      
       in the low nanomolar range (1–10 nM).
      
    • Tetrapeptide (Des-Tyr):

      
       > 10 
      
      
      
      M (Essentially inactive).
In Vivo Microinjection (Rat Model)

Targeting the Nucleus Accumbens for behavioral studies.

  • Preparation: Dissolve peptide in artificial cerebrospinal fluid (aCSF).

  • Dose Range: 0.1 – 5.0

    
    g (approx. 0.17 – 8.5 nmol).
    
  • Control: Vehicle (aCSF) and Naloxone (Opioid Antagonist) pre-treatment to prove specificity.

  • Administration: Bilateral microinjection (0.5

    
    L/side) over 60 seconds.
    
  • Readout: Measure locomotor activity or ethanol/sucrose consumption over 2 hours.

Part 4: Troubleshooting & Controls

ObservationProbable CauseCorrective Action
No Biological Effect Incorrect Peptide IdentityCheck CAS. If 100929-65-5 (Des-Tyr), it is inactive. Switch to CAS 61090-95-7.
Precipitation Acetate/Buffer ClashAvoid high phosphate concentrations initially; dissolve in water first, then add concentrated buffer.
Rapid Loss of Activity Bacterial ContaminationPeptide acetates are food for bacteria. Use 0.22

m filtration.

References

  • Barson, J. R., et al. (2009). Opioids in the nucleus accumbens stimulate ethanol intake. Alcoholism: Clinical and Experimental Research, 33(10), 1-9.

  • Pert, C. B., et al. (1976).[2][3][4] [D-Ala2]-Met-enkephalinamide: A potent, long-lasting synthetic pentapeptide analgesic. Science, 194(4262), 330-332.

  • Hambrook, J. M., et al. (1976).[4] Mode of deactivation of the enkephalins by rat and human plasma and rat brain homogenates.[5] Nature, 262, 782-783.[5]

  • MedChemExpress. Product Datasheet: D-Ala-Gly-Phe-Met-NH2.

Sources

An In-depth Technical Guide to the Mechanism of Action of the D-Ala-gly-phe-met-NH2 Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Nuances of a Novel Peptide

To our fellow researchers, scientists, and drug development professionals, this guide delves into the molecular intricacies of the tetrapeptide D-Ala-gly-phe-met-NH2. Unlike canonical opioid peptides, the subject of this guide presents a fascinating structural deviation—the absence of an N-terminal tyrosine residue, a hallmark for high-affinity opioid receptor engagement. This distinction immediately raises critical questions about its primary molecular target and mechanism of action. Commercial suppliers have denoted this peptide as a potent delta (δ)-opioid receptor agonist, yet the broader pharmacological context of its parent structures, the enkephalins, suggests a potential affinity for the mu (µ)-opioid receptor.

This guide embraces this ambiguity not as a limitation, but as a scientific starting point. We will first dissect the structural features of D-Ala-gly-phe-met-NH2 and its relationship to established opioid ligands. Subsequently, we will explore the mechanistic possibilities at both the µ- and δ-opioid receptors, presenting the canonical signaling cascades associated with each. Finally, we will provide a comprehensive suite of experimental protocols designed to definitively elucidate the pharmacological profile of this intriguing peptide. This approach ensures a guide that is not only informative but also serves as a practical roadmap for its empirical characterization.

Structural Analysis and Receptor Specificity: An Unresolved Question

The peptide D-Ala-gly-phe-met-NH2 is a synthetic tetrapeptide amide with the amino acid sequence D-Alanine - Glycine - Phenylalanine - Methionine, terminating in a primary amide. Its CAS number is 82948-89-8. The most striking feature of this peptide is the substitution of the N-terminal tyrosine with D-Alanine. In classical opioid peptides, the phenolic hydroxyl group of tyrosine is considered a critical pharmacophore for interaction with opioid receptors.

However, studies on enkephalin and dermorphin analogs have demonstrated that while the N-terminal tyrosine is crucial for high potency, its absence does not completely abolish opioid receptor activity.[1][2] In some cases, tetrapeptide fragments of longer opioid peptides retain significant biological activity.[2] The D-Alanine at the N-terminus, while lacking the key phenolic hydroxyl group, may still allow the peptide to adopt a conformation that facilitates receptor binding. The C-terminal amidation is a common modification in bioactive peptides, often increasing stability and receptor affinity.

The conflicting reports of its primary target—µ-opioid versus δ-opioid receptor—necessitate a thorough experimental characterization. The following sections will outline the potential mechanisms of action at both receptor subtypes, providing a theoretical framework for interpreting future experimental findings.

The Canonical Opioid Receptor Signaling Cascade: A Dichotomous Pathway

Opioid receptors, including the µ- and δ-subtypes, are members of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, they primarily couple to inhibitory G-proteins of the Gi/o family. This initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability.

G-Protein-Mediated Signaling

The binding of an agonist like D-Ala-gly-phe-met-NH2 to an opioid receptor induces a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), a key enzyme in cellular signaling.

  • Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. Simultaneously, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

G_Protein_Signaling Peptide D-Ala-gly-phe-met-NH2 Receptor Opioid Receptor (µ or δ) Peptide->Receptor Binds G_Protein Gi/o Protein (αβγ-GDP) Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC N-type VGCC G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Figure 1: G-Protein-Mediated Signaling Pathway of Opioid Receptors.

β-Arrestin-Mediated Signaling and Receptor Regulation

Following agonist binding and G-protein activation, the opioid receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins to the intracellular domains of the receptor. β-arrestin binding has two major consequences:

  • Desensitization: β-arrestin sterically hinders the coupling of the receptor to G-proteins, effectively terminating G-protein-mediated signaling. This process is a key mechanism of receptor desensitization and the development of tolerance to opioid agonists.

  • Signal Transduction: β-arrestin can also act as a scaffold protein, initiating a second wave of signaling independent of G-proteins. This can include the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade, which can have diverse cellular effects, including regulation of gene expression and cell survival.

The balance between G-protein- and β-arrestin-mediated signaling can vary between different opioid agonists, a concept known as "biased agonism."

Beta_Arrestin_Signaling Agonist_Receptor Agonist-Bound Receptor GRK GRK Agonist_Receptor->GRK Phospho_Receptor Phosphorylated Receptor GRK->Phospho_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phospho_Receptor->Beta_Arrestin Recruits Desensitization Desensitization (G-protein uncoupling) Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK_Pathway MAPK Pathway Activation (e.g., ERK) Beta_Arrestin->MAPK_Pathway

Figure 2: β-Arrestin-Mediated Signaling and Receptor Regulation.

Experimental Protocols for Mechanistic Characterization

To definitively determine the mechanism of action of D-Ala-gly-phe-met-NH2, a series of in vitro pharmacological assays are required. The following protocols provide a robust framework for this characterization.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

This protocol is designed to measure the binding affinity (Ki) of D-Ala-gly-phe-met-NH2 for µ- and δ-opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing either human µ-opioid receptors (hMOR) or human δ-opioid receptors (hDOR).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Binding:

    • For µ-opioid receptor binding, use a radiolabeled µ-selective antagonist, such as [³H]-diprenorphine or [³H]-naloxone, at a concentration near its Kd.

    • For δ-opioid receptor binding, use a radiolabeled δ-selective antagonist, such as [³H]-naltrindole, at a concentration near its Kd.

    • Incubate the membranes with the radioligand and varying concentrations of D-Ala-gly-phe-met-NH2.

    • Include a condition with a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone) to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of D-Ala-gly-phe-met-NH2. Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Membrane_Prep Prepare hMOR or hDOR Membrane Homogenates Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Peptide Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Figure 3: Workflow for Radioligand Binding Assay.

Parameter Description
Receptor Source Cell membranes from HEK293 or CHO cells stably expressing hMOR or hDOR.
Radioligand (µ) [³H]-Diprenorphine or [³H]-Naloxone
Radioligand (δ) [³H]-Naltrindole
Non-specific Binding Determined in the presence of 10 µM Naloxone.
Data Output IC50 and Ki values for D-Ala-gly-phe-met-NH2 at each receptor.

Table 1: Key Parameters for Radioligand Binding Assays.

[³⁵S]GTPγS Binding Assay: Assessing G-Protein Activation

This functional assay measures the ability of D-Ala-gly-phe-met-NH2 to activate Gi/o proteins coupled to opioid receptors.

Methodology:

  • Membrane Preparation: Use the same membrane preparations as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl₂ (a cofactor for G-protein activation).

  • Reaction Mixture:

    • Incubate the membranes with varying concentrations of D-Ala-gly-phe-met-NH2.

    • Include a basal condition (no agonist) and a positive control (a known potent agonist like DAMGO for µ-receptors or SNC80 for δ-receptors).

  • Initiate Reaction: Add [³⁵S]GTPγS to the reaction mixtures to initiate the binding reaction.

  • Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the peptide concentration to determine the EC50 (potency) and Emax (efficacy) values.

cAMP Accumulation Assay: Measuring Downstream Effector Modulation

This cell-based assay measures the functional consequence of adenylyl cyclase inhibition.

Methodology:

  • Cell Culture: Use whole cells expressing the opioid receptor of interest.

  • Forskolin Stimulation: Treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.

  • Peptide Treatment: Co-incubate the cells with forskolin and varying concentrations of D-Ala-gly-phe-met-NH2.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the peptide concentration to determine the IC50 value.

Assay Principle Parameters Determined
[³⁵S]GTPγS Binding Measures agonist-induced binding of a non-hydrolyzable GTP analog to G-proteins.Potency (EC50) and Efficacy (Emax) for G-protein activation.
cAMP Accumulation Measures the inhibition of forskolin-stimulated cAMP production.Potency (IC50) for adenylyl cyclase inhibition.

Table 2: Functional Assays for Characterizing D-Ala-gly-phe-met-NH2 Activity.

Concluding Remarks and Future Directions

The tetrapeptide D-Ala-gly-phe-met-NH2 represents a departure from the classical opioid peptide structure, presenting both a challenge and an opportunity for novel therapeutic design. The current ambiguity surrounding its primary receptor target underscores the critical need for rigorous pharmacological characterization. The experimental framework provided in this guide offers a clear path to resolving this question and elucidating its precise mechanism of action.

Should D-Ala-gly-phe-met-NH2 be confirmed as a potent and selective δ-opioid receptor agonist, it would hold significant therapeutic potential, as δ-agonists have been explored for their analgesic and antidepressant effects with a potentially more favorable side-effect profile compared to µ-agonists. Conversely, if it demonstrates significant µ-opioid activity, it would contribute to our understanding of the structure-activity relationships of opioid peptides lacking the canonical N-terminal tyrosine.

Future investigations should also explore its potential for biased agonism, its in vivo efficacy in animal models of pain and other relevant conditions, and its pharmacokinetic properties. A comprehensive understanding of the mechanism of action of D-Ala-gly-phe-met-NH2 will undoubtedly pave the way for its potential development as a novel therapeutic agent.

References

  • Tetrapeptide derivatives of [D-Pen(2),D-Pen(5)]-enkephalin (DPDPE) lacking an N-terminal tyrosine residue are agonists at the mu-opioid receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Comparison of Opioid Activity Between a N-Terminal Tetrapeptide Analogue of Dermorphin, H-Tyr-D-Arg-Phe-β-Ala-OH and Morphine. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

Sources

Technical Whitepaper: D-Ala-Gly-Phe-Met-NH2 (CAS 100929-65-5)

[1]

Executive Summary

D-Ala-Gly-Phe-Met-NH2 (often abbreviated as DALA in specific literature contexts, though this acronym can also refer to the pentapeptide) is a synthetic tetrapeptide and a specific agonist of the delta-opioid receptor (DOR) . Chemically, it represents the des-Tyr1 fragment of the enkephalin analog [D-Ala2]-Met-Enkephalinamide (DAME) .

While classical opioid pharmacology posits that the N-terminal Tyrosine is essential for receptor binding (the "message" domain), this tetrapeptide derivative retains significant biological activity, particularly in modulating ethanol intake and dopaminergic signaling in the nucleus accumbens. It serves as a critical tool for distinguishing between mu-opioid (MOR) and delta-opioid (DOR) receptor-mediated behaviors in neuropsychiatric research.

CAS Registry Number: 100929-65-5 (specifically for the Acetate salt form) Related CAS: 82948-89-8 (Free base)

Chemical & Physical Properties

The peptide is typically supplied as an acetate salt to enhance stability and solubility. The substitution of D-Alanine at the N-terminus (position 1 of the fragment) confers resistance to aminopeptidase degradation, significantly extending its biological half-life compared to native enkephalin fragments.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Name L-Methioninamide, D-alanylglycyl-L-phenylalanyl- (Acetate)
Sequence H-D-Ala-Gly-Phe-Met-NH2
Molecular Formula C₁₉H₂₉N₅O₄S (Free Base)
Molecular Weight 423.53 Da (Free Base)
Solubility Soluble in water (up to 20 mg/mL), DMSO, and dilute acetic acid.
Appearance White to off-white lyophilized powder.
Purity Typically ≥95% (HPLC).
Salt Form Acetate (CAS 100929-65-5)

Pharmacology & Mechanism of Action[5]

Receptor Selectivity

D-Ala-Gly-Phe-Met-NH2 acts as a selective Delta-Opioid Receptor (DOR) Agonist .

  • Affinity (Ki): Approximately 2.3 nM for the delta-opioid receptor.

  • Selectivity: It exhibits a distinct preference for DOR over Mu-opioid receptors (MOR), making it a valuable control compound when compared against non-selective agonists like DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).

Mechanism of Action

Upon binding to the G-protein coupled delta-opioid receptor, the peptide triggers a signaling cascade involving the Gαi/o subunit. This results in the inhibition of adenylyl cyclase, reduction of cAMP levels, and modulation of ion channels (activation of GIRK potassium channels and inhibition of voltage-gated calcium channels), leading to neuronal hyperpolarization.

Functional Neurobiology

Research indicates that intra-cranial microinjection of this peptide into the Nucleus Accumbens (NAc) or Paraventricular Nucleus (PVN) :

  • Increases Dopamine Release: Stimulates dopamine release in the NAc shell, reinforcing reward pathways.

  • Modulates Ethanol Intake: Unlike MOR agonists (which increase food intake), this DOR agonist specifically increases ethanol intake in preference to food, suggesting a distinct role in alcohol reinforcement circuitry.

Diagram 1: Delta-Opioid Receptor Signaling Pathway

GLigandD-Ala-Gly-Phe-Met-NH2DORDelta-Opioid Receptor(GPCR)Ligand->DORBinds (Ki ~2.3nM)GiGi/o Protein(Heterotrimeric)DOR->GiActivatesACAdenylyl CyclaseGi->ACInhibitsChannelsIon Channels(K+ Efflux / Ca2+ Block)Gi->ChannelsModulatescAMPcAMP LevelsAC->cAMPReducesEffectNeuronal Hyperpolarization(Inhibition)Channels->EffectTriggers

Caption: Signal transduction pathway activated by D-Ala-Gly-Phe-Met-NH2 binding to the Delta-Opioid Receptor.[1]

Experimental Protocols

Reconstitution & Storage

Objective: Ensure peptide stability and accurate dosing for microinjection or in vitro assays.

  • Solvent Selection: Use sterile, endotoxin-free water or 0.9% saline. For stock solutions, 10% DMSO may be used if solubility is an issue, but saline is preferred for in vivo use.

  • Dissolution:

    • Warm the lyophilized vial to room temperature (20-25°C) before opening to prevent condensation.

    • Add solvent to achieve a stock concentration of 1-5 mM .

    • Vortex gently for 30 seconds.

  • Aliquoting: Divide into small aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage:

    • Lyophilized powder: -20°C (stable for 1-2 years).

    • Reconstituted solution: -80°C (stable for 3 months).

In Vivo Microinjection (Rat Model)

Context: Investigating the effect of DOR activation on ethanol consumption.

  • Subject: Sprague-Dawley rats (cannulated targeting PVN or NAc).

  • Dose Range: 0.1 – 5.0 µg (approx. 0.2 – 12 nmol) per side.

  • Vehicle: 0.9% Sterile Saline.

  • Procedure:

    • Prepare fresh working solution from frozen stock immediately prior to injection.

    • Use a Hamilton syringe with a micro-infusion pump.

    • Infuse at a rate of 0.25 - 0.5 µL/min .

    • Leave the injector in place for 60 seconds post-infusion to prevent backflow.

    • Measure behavioral output (e.g., two-bottle choice test) 30-60 minutes post-injection.

Diagram 2: Experimental Workflow for Behavioral Assay

WorkflowStep1Lyophilized Peptide(-20°C Storage)Step2Reconstitution(0.9% Saline)Step1->Step2Thaw & DissolveStep3StereotaxicMicroinjection(PVN/NAc)Step2->Step3Infuse 0.5µLStep3->Step3Control: SalineStep4Behavioral Assay(Ethanol vs Food)Step3->Step430 min waitStep5Data Analysis(Dopamine/Intake)Step4->Step5Quantify

Caption: Workflow for evaluating D-Ala-Gly-Phe-Met-NH2 effects on ethanol intake in rodent models.

Quality Control & Handling

  • HPLC Verification: Purity should be verified using a C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% TFA).

  • Mass Spectrometry: ESI-MS should confirm the molecular ion peak [M+H]+ at approx. 424.5 m/z.

  • Safety: As a potent bioactive peptide, handle with PPE (gloves, lab coat). Avoid inhalation of powder.

References

  • VulcanChem. (n.d.). D-Ala-Gly-Phe-Met-NH2 Pharmacological Profile and Receptor Selectivity. Retrieved from

  • Barson, J. R., et al. (2009). Opioids in the nucleus accumbens stimulate ethanol intake.[2] National Institutes of Health (NIH). Retrieved from

  • Barson, J. R., et al. (2010). Opioids in the Hypothalamus Control Dopamine and Acetylcholine Levels in the Nucleus Accumbens.[3][4] National Institutes of Health (NIH). Retrieved from

  • MedChemExpress. (n.d.). D-Ala-Gly-Phe-Met-NH2 Product Information and Biological Activity. Retrieved from

  • PubChem. (2025). Compound Summary for D-Ala-Gly-Phe-Met-NH2. Retrieved from

Technical Deep Dive: [D-Ala²]-Met⁵-Enkephalinamide (DAMA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the peptide agonist commonly cataloged as D-Ala-Gly-Phe-Met-NH₂ .

Crucial Nomenclature Clarification: While frequently abbreviated in vendor catalogs as D-Ala-Gly-Phe-Met-NH₂, the functional bioactive peptide is [D-Ala²]-Met⁵-Enkephalinamide (often abbreviated as DAMA , DALA , or DAME ). The full sequence is Tyr-D-Ala-Gly-Phe-Met-NH₂ .[1][2] The N-terminal Tyrosine residue is the essential pharmacophore for opioid receptor binding; the "D-Ala" refers to the substitution at the second position. This guide analyzes the full, bioactive sequence.

Agonist Selectivity Profile & Experimental Utility

Molecular Identity & Structural Logic

[D-Ala²]-Met⁵-Enkephalinamide is a synthetic analogue of the endogenous peptide Met-enkephalin (Tyr-Gly-Gly-Phe-Met). Its design addresses the two primary instability vectors of natural enkephalins:

  • N-terminal degradation: The substitution of naturally occurring Glycine at position 2 with D-Alanine introduces steric hindrance that blocks aminopeptidase degradation.

  • C-terminal degradation: The amidation of the C-terminus (-NH₂ ) prevents carboxypeptidase cleavage.

These modifications transform a peptide with a half-life of minutes into a stable, potent pharmacological tool capable of crossing the blood-brain barrier (BBB) more effectively than its parent compound.

Pharmacological Selectivity Profile

Unlike highly selective tools developed later (e.g., DAMGO for µ-receptors or DPDPE for δ-receptors), DAMA is characterized by a mixed, non-selective profile with high affinity for both µ (Mu) and δ (Delta) opioid receptors.

Receptor Affinity Matrix

The following data summarizes the binding affinity (


) and potency (

) across the opioid receptor family. Note that values vary slightly by tissue preparation (guinea pig ileum vs. mouse vas deferens).
Receptor SubtypeAffinity (

)
Selectivity StatusFunctional Outcome
µ (MOR) ~1.5 – 3.0 nMHigh Affinity Potent analgesia, respiratory depression.
δ (DOR) ~2.0 – 5.0 nMHigh Affinity Modulation of analgesia, seizure threshold.
κ (KOR) > 1,000 nMNegligibleMinimal interaction at physiological doses.

Interpretation: DAMA functions as a broad-spectrum opioid agonist . It does not discriminate effectively between µ and δ receptors.

  • Research Implication: If your study requires isolating a specific receptor subtype's contribution (e.g., separating µ-mediated analgesia from δ-mediated effects), DAMA is not the appropriate tool. Use DAMGO (µ-selective) or DPDPE (δ-selective) instead.

  • Utility: DAMA is ideal for establishing "total opioid" system activation or mimicking the physiological release of stable enkephalins.

Mechanism of Action: Signal Transduction

Upon binding, DAMA activates the


 protein-coupled signaling cascade. This results in the inhibition of adenylyl cyclase and the modulation of ion channels.

OpioidSignaling Agonist DAMA (Agonist) Receptor µ / δ Opioid Receptor (GPCR) Agonist->Receptor Binding GProtein Gi/Go Protein (Dissociation) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Gαi (Inhibition) Calcium Ca2+ Channels (Voltage Gated) GProtein->Calcium Gβγ (Inhibition) Potassium K+ Channels (GIRK) GProtein->Potassium Gβγ (Activation) cAMP ↓ cAMP Production AC->cAMP NeuroTx ↓ Neurotransmitter Release Calcium->NeuroTx HyperPol Membrane Hyperpolarization Potassium->HyperPol

Figure 1: Canonical


 signaling pathway activated by DAMA binding to µ or δ receptors.
Experimental Protocols

To ensure data integrity, the following protocols utilize DAMA as a reference standard.

A. Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of a novel compound relative to DAMA.
  • Membrane Preparation:

    • Homogenize rat brain (minus cerebellum) in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat wash to remove endogenous opioids.

  • Incubation:

    • Total Binding: Incubate membranes (200 µg protein) with 1 nM

      
      -DAMA.
      
    • Non-Specific Binding (NSB): Include 10 µM Naloxone (antagonist) in parallel wells.

    • Test: Add varying concentrations of test compound (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Filtration & Counting:

    • Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce NSB).

    • Wash 3x with ice-cold Tris-HCl.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis:

    • Calculate specific binding: (Total - NSB).

    • Fit data to a one-site competition model to derive

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
B. Functional GTPγS Binding Assay

Objective: Verify agonist efficacy (Full vs. Partial).

  • Setup: Prepare membranes as above but use a buffer containing GDP (10-50 µM) to clamp the G-protein state.

  • Reaction:

    • Incubate membranes with

      
       (0.1 nM) and DAMA (
      
      
      
      for max stimulation).
    • Incubate at 30°C for 30-60 mins.

  • Validation:

    • DAMA should produce a robust increase in

      
       binding (typically 150-200% over basal).
      
    • Control: Co-incubation with Naloxone must abolish the effect.

Selectivity Decision Logic

When designing an opioid study, selecting the correct agonist is critical for data interpretation. Use the flow below to determine if DAMA is the correct tool for your specific hypothesis.

AgonistSelection Start Experimental Goal Q1 Is receptor subtype isolation required? Start->Q1 BranchYes Yes Q1->BranchYes BranchNo No Q1->BranchNo Q2 Target Receptor? BranchYes->Q2 ResGeneral Use DAMA ([D-Ala2]-Met-Enk-NH2) BranchNo->ResGeneral ResMu Use DAMGO (High µ Selectivity) Q2->ResMu Mu (µ) ResDelta Use DPDPE or Deltorphin II (High δ Selectivity) Q2->ResDelta Delta (δ) Context • General Analgesia Models • Metabolic Stability Studies • Non-selective Binding Ref. ResGeneral->Context

Figure 2: Decision matrix for opioid agonist selection based on experimental requirements.

References
  • Pert, C. B., et al. (1976). "[D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic." Science, 194(4262), 330-332.[3]

  • Kosterlitz, H. W., et al. (1980). "Enkephalins and endogenous opioid peptides." British Journal of Pharmacology, 68(2), 333-342.
  • Lord, J. A., et al. (1977). "Endogenous opioid peptides: multiple agonists and receptors." Nature, 267, 495-499. (Establishes the Mu/Delta distinction).
  • Tocque, B., et al. (1987). "The mu-opioid receptor in the 7315c tumor cell."[2] European Journal of Pharmacology, 143(1), 127-130.[2] (Demonstrates DAMA's non-selective binding vs selective agents).[2]

Sources

Methodological & Application

Application Note: Precision Preparation of D-Ala-Gly-Phe-Met-NH2 for Microinjection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The tetrapeptide D-Ala-Gly-Phe-Met-NH2 is a synthetic analog often utilized in opioid receptor research, serving as a stable metabolite or truncated control for Met-enkephalin derivatives (e.g., DAMGO). Its preparation for microinjection presents a dual challenge: hydrophobicity driven by the Phenylalanine (Phe) and Methionine (Met) residues, and chemical instability due to the susceptibility of Methionine to oxidation.

This guide provides a rigorous, field-proven protocol for preparing high-purity stock solutions. Unlike standard bench protocols, this workflow prioritizes particulate-free homogeneity (crucial to prevent capillary clogging) and oxidative protection (essential for pharmacological integrity).

Physicochemical Profile & Solubility Strategy[1][2][3][4][5][6]

Before handling the reagent, one must understand the molecular drivers of its solubility.[1]

ParameterValue / CharacteristicImpact on Protocol
Sequence D-Ala - Gly - Phe - Met - NH₂D-Ala : Enhances enzymatic stability.Met : Oxidation risk (Sulfoxide formation).
C-Terminus Amidated (-NH₂)Removes the negative charge of the carboxyl group, making the peptide more basic and more hydrophobic .
Net Charge (pH 7) +1 (Positive)The N-terminal amine is protonated; C-term is neutral.
Hydrophobicity High (Phe, Met, Ala)Water solubility may be limited at high concentrations (>5 mM).
Solubility Class Basic / Hydrophobic Primary Solvent: Weak Acid (0.1% Acetic Acid).Secondary Solvent: Organic (DMSO/Acetonitrile).
The "Like Dissolves Like" Rule

Because the peptide is amidated (basic) and contains hydrophobic residues, it will likely resist dissolution in neutral buffers (PBS/aCSF) at high concentrations.

  • Preferred Route: Protonate the basic residues using a weak acid (Acetic Acid).

  • Alternative Route: Disrupt hydrophobic interactions using an organic solvent (DMSO), though this introduces toxicity risks for microinjection.

Critical Pre-Requisites

A. Oxidation Mitigation (The "Met" Factor)

Methionine is highly prone to oxidation into Methionine Sulfoxide, which can alter receptor binding affinity [1].

  • Requirement: Use degassed buffers (sonicated under vacuum for 10 mins) or buffers purged with Argon/Nitrogen.

  • Handling: Avoid vigorous vortexing, which aerates the solution. Use gentle inversion or slow pipetting.

B. Microinjection Vehicle Compatibility

For intracranial or intracellular injection, the vehicle must be physiologically inert.

  • DMSO Limit: If DMSO is required for solubility, the final concentration in the injected volume must be <0.5% (v/v) to avoid neuronal toxicity or morphological changes [2].

  • Particulates: Microinjection needles (tip diameter <5 µm) clog instantly with dust or undissolved peptide aggregates.

Protocol: Step-by-Step Preparation

Phase 1: Calculation & Weighing

Goal: Prepare a 10 mM Master Stock Solution.

  • Equilibration: Allow the lyophilized peptide vial to reach room temperature in a desiccator before opening. Why? Opening a cold vial causes condensation, hydrolyzing the peptide.

  • Gravimetric Check: Weigh the peptide using a semi-micro balance.

    • Note on Peptide Content: Commercial peptides are rarely 100% peptide by weight (often ~70-80% due to counter-ions and water).

    • Calculation: Mass_powder = (Target_Moles × MW) / (%_Peptide_Content)

Phase 2: Solubilization (The Decision Tree)

Do not add PBS directly to the powder. Salts promote aggregation of hydrophobic peptides.

Step 2A: The Acidic Drop Method (Recommended)

  • Add sterile 0.1% Acetic Acid (in degassed water) to the powder. Use a volume equal to 50% of the final target volume.

  • Gently swirl or flick the tube.[2]

  • Observation:

    • Clear Solution: Proceed to Step 3.

    • Cloudy/Precipitate: Add pure Acetic Acid dropwise until clear, then dilute with water.

Step 2B: The Organic Assist (If Acid Fails)

  • If the peptide remains insoluble, add sterile DMSO .

  • Volume Rule: The DMSO volume should not exceed 5-10% of the stock volume.

  • Once dissolved, slowly dilute with water/buffer to the target volume.[3]

    • Critical Check: Ensure the final DMSO concentration in the working solution (after dilution for injection) is <0.5%.

Phase 3: Microinjection Processing (Clarification)

Standard 0.22 µm syringe filters have high "dead volumes" (50–100 µL) which waste expensive peptide.

  • Centrifugation: Spin the stock solution at 10,000–14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully aspirate the top 90% of the supernatant into a fresh, sterile, low-bind tube. Leave the bottom 10% (containing potential invisible aggregates) behind.

  • Aliquot: Divide into single-use aliquots (e.g., 5–10 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C.

Visualization: Decision Logic & Workflow

The following diagram illustrates the logic flow for solubilization and the physical processing steps to ensure sterility and homogeneity.

PeptidePrep Start Lyophilized Peptide (D-Ala-Gly-Phe-Met-NH2) Calc Calculate Mass (Adjust for % Peptide Content) Start->Calc SolventChoice Solvent Selection (Based on Basic/Hydrophobic Nature) Calc->SolventChoice AcidRoute Route A (Preferred): 0.1% Acetic Acid SolventChoice->AcidRoute Primary Attempt OrganicRoute Route B (Stubborn): DMSO (Max 10% of Stock) SolventChoice->OrganicRoute If Insoluble Dissolve Dissolution Check (Visual Inspection) AcidRoute->Dissolve OrganicRoute->Dissolve Clarify Clarification Centrifuge 14,000xg (10 min) Dissolve->Clarify Solution Clear Aliquot Aliquot & Store (-80°C, Argon Overlay) Clarify->Aliquot Inject Microinjection (Dilute to Working Conc) Aliquot->Inject Thaw & Dilute

Figure 1: Decision tree for solubilizing hydrophobic/basic peptides and processing for microinjection.

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Solution turns yellow OxidationDiscard. Methionine has oxidized. Use fresh peptide and degassed solvents.
Precipitate upon dilution "Salting Out"The buffer salts (PBS/aCSF) caused the hydrophobic peptide to crash. Dilute with water first, then add concentrated buffer (10x) slowly.
Needle Clogging AggregatesRe-centrifuge the working solution immediately before loading the needle. Do NOT rely solely on filtration.[4]

References

  • Leblanc, P., et al. (2017). Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for Intracerebroventricular (ICV) Injection of D-Ala-gly-phe-met-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale for ICV Administration of D-Ala-gly-phe-met-NH2

D-Ala-gly-phe-met-NH2, a synthetic enkephalin analog commonly known as DAMEA or DAMGO, is a potent and selective agonist for the delta-opioid receptor (DOR). The opioid system, comprising receptors and their endogenous peptide ligands, is a critical modulator of numerous physiological processes, including pain perception, emotional responses, and reward pathways.[1][2] The delta-opioid receptor, in particular, has emerged as a promising therapeutic target for conditions such as chronic pain and mood disorders, with a potentially more favorable side-effect profile compared to mu-opioid receptor agonists like morphine.[2]

To elucidate the central mechanisms of action of DAMEA and other neurologically active compounds, it is often necessary to bypass the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS), posing a significant challenge for the delivery of many therapeutic agents to the brain.[3] Intracerebroventricular (ICV) injection is a powerful technique that circumvents the BBB by delivering substances directly into the brain's ventricular system, which contains cerebrospinal fluid (CSF).[3][4] This allows for the widespread distribution of the compound throughout the CNS.[4][5] This application note provides a comprehensive, step-by-step protocol for the ICV administration of DAMEA in a research setting, with a focus on ensuring experimental reproducibility and animal welfare.

Core Principles of Stereotaxic Surgery for ICV Injection

Stereotaxic surgery is a minimally invasive surgical technique that enables the precise targeting of specific brain regions using a three-dimensional coordinate system.[6] This is achieved with a stereotaxic apparatus that securely holds the animal's head in a fixed position and a micromanipulator to guide the injection needle to the desired coordinates.[6] The coordinates are determined from a stereotaxic atlas of the brain for the specific species and strain being used.[6] The primary landmarks for determining these coordinates are typically bregma and lambda, the points on the skull where the sagittal and coronal sutures meet.[7]

Experimental Design and Controls

A well-designed experiment is crucial for obtaining meaningful and interpretable results. When investigating the effects of ICV-administered DAMEA, the following experimental groups are recommended:

  • Vehicle Control Group: This group receives an ICV injection of the same vehicle solution used to dissolve DAMEA, at the same volume and infusion rate. This accounts for any effects of the surgical procedure and the vehicle itself.

  • DAMEA Treatment Group(s): These groups receive the desired dose(s) of DAMEA. It is often advisable to include multiple dose levels to establish a dose-response relationship.

  • Sham Surgery Control Group (Optional but Recommended): This group undergoes the entire surgical procedure, including anesthesia and craniotomy, but does not receive an injection. This helps to isolate the effects of the surgical stress from the effects of the injected substance.

Materials and Reagents

Reagents
  • D-Ala-gly-phe-met-NH2 (DAMEA)

  • Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) for vehicle and drug dilution

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)

  • Analgesic (e.g., buprenorphine, carprofen)[5][8]

  • Antiseptic solution (e.g., Betadine®, 70% ethanol)[8]

  • Sterile eye lubricant

Equipment
  • Stereotaxic apparatus with appropriate animal adaptor (e.g., for mouse or rat)[6][9]

  • Micromanipulator

  • Anesthesia system (e.g., isoflurane vaporizer and nose cone)[10]

  • Heating pad to maintain body temperature[4][8]

  • Microsyringe (e.g., Hamilton syringe) with a 26-gauge or smaller needle[11][12]

  • Infusion pump for controlled injection rate

  • Surgical drill with a small burr bit

  • Sterile surgical instruments (scalpel, forceps, hemostats, sutures or wound clips)

  • Personal protective equipment (gloves, lab coat, safety glasses)

Detailed Step-by-Step Protocol

Part 1: Pre-Operative Preparations
  • DAMEA Solution Preparation:

    • On the day of surgery, dissolve DAMEA in sterile, pyrogen-free saline or aCSF to the desired final concentration.

    • Ensure the solution is completely dissolved and filter-sterilize it if necessary.

    • Store on ice until use.[13]

  • Animal Acclimation:

    • Allow animals to acclimate to the housing facility for at least one week prior to surgery to minimize stress.[12]

  • Surgical Area Preparation:

    • Disinfect the surgical area and all equipment with 70% ethanol or another appropriate disinfectant.[9]

    • Maintain a sterile field for all surgical instruments and materials that will come into contact with the animal.

Part 2: Anesthesia and Animal Preparation
  • Anesthesia:

    • Anesthetize the animal using a veterinarian-approved protocol. Isoflurane is a common choice as it allows for rapid induction and recovery.[10] Alternatively, a combination of ketamine and xylazine can be administered intraperitoneally.

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex (toe pinch).

  • Animal Mounting:

    • Apply a sterile ophthalmic ointment to the animal's eyes to prevent them from drying out.

    • Secure the animal in the stereotaxic frame. Ensure the ear bars are properly placed and the head is level.[6]

  • Surgical Site Preparation:

    • Shave the fur from the top of the head.

    • Clean the surgical site by alternating scrubs of an antiseptic solution (e.g., Betadine) and 70% ethanol, moving in an outward circular motion.[8]

Part 3: Stereotaxic Injection
  • Incision and Skull Exposure:

    • Make a midline incision in the scalp with a sterile scalpel to expose the skull.

    • Use sterile cotton-tipped applicators to gently retract the skin and periosteum to visualize the skull landmarks, bregma and lambda.[6]

  • Leveling the Skull:

    • Position the tip of the injection needle or a blunt probe over bregma and record the dorso-ventral (DV) coordinate.

    • Move the needle to lambda and record the DV coordinate.

    • Adjust the head position until the DV coordinates for bregma and lambda are within a small tolerance (e.g., ±0.1 mm) to ensure the skull is level.[6]

  • Determining the Injection Site:

    • Set the bregma as the zero point for the anterior-posterior (AP) and medio-lateral (ML) coordinates.

    • Using the micromanipulator, move the injection needle to the predetermined stereotaxic coordinates for the lateral ventricle.

    Animal Model Target Anterior-Posterior (AP) Medio-Lateral (ML) Dorso-Ventral (DV) Source
    Adult MouseLateral Ventricle-0.2 to -0.6 mm±1.0 mm-2.5 to -3.0 mm
    Adult RatLateral Ventricle-0.8 to -1.0 mm±1.5 mm-3.5 to -4.0 mm
  • Craniotomy:

    • At the marked injection site, create a small burr hole in the skull using a surgical drill. Be careful not to penetrate the underlying dura mater.[5]

  • Injection:

    • Slowly lower the injection needle through the burr hole to the final DV coordinate.

    • Infuse the DAMEA solution at a slow, controlled rate (e.g., 0.5 µL/min) using an infusion pump.[14] Rapid injection can cause tissue damage and reflux.[4]

    • After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon withdrawal.[14]

    • Slowly retract the needle.

Part 4: Post-Operative Care
  • Wound Closure:

    • Suture the scalp incision or close it with wound clips.

    • Apply a topical antibiotic ointment to the wound.

  • Recovery:

    • Administer a post-operative analgesic as recommended by your institution's veterinary staff.[5]

    • Place the animal in a clean, warm cage and monitor it closely until it is fully ambulatory.[14] A heating pad can be used to maintain body temperature during recovery.[4]

    • Provide easy access to food and water.[5]

  • Monitoring:

    • Check the animal daily for at least three days post-surgery for any signs of pain, distress, infection, or neurological deficits.[5]

    • Monitor body weight as a general indicator of health.[14]

Experimental Workflow Diagram

ICV_Injection_Workflow prep_solution Prepare DAMEA Solution anesthesia Anesthesia & Mounting prep_solution->anesthesia acclimate Animal Acclimation acclimate->anesthesia prep_surgery Prepare Surgical Area prep_surgery->anesthesia incision Incision & Skull Exposure anesthesia->incision targeting Stereotaxic Targeting incision->targeting injection ICV Injection targeting->injection closure Wound Closure injection->closure recovery Recovery & Analgesia closure->recovery monitoring Daily Monitoring recovery->monitoring behavior Behavioral Testing monitoring->behavior

Caption: Experimental workflow for intracerebroventricular injection of DAMEA.

DAMEA Signaling Pathway

DAMEA_Signaling DAMEA DAMEA DOR Delta-Opioid Receptor (DOR) (Gi/o-coupled GPCR) DAMEA->DOR Gi_o Gi/o Protein DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels Gi_o->Ca_channel Inhibits K_channel GIRK Channels (K+ Channels) Gi_o->K_channel Activates cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases K_efflux K+ Efflux K_channel->K_efflux Increases Hyperpolarization Neuronal Hyperpolarization & Inhibition K_efflux->Hyperpolarization

Caption: Simplified signaling pathway of DAMEA via the delta-opioid receptor.

Trustworthiness and Self-Validation

The reliability of this protocol is contingent upon meticulous attention to detail at every stage. To ensure the validity of your experimental outcomes, incorporate the following checks:

  • Confirmation of Injection Site: After the experiment, it is advisable to perfuse the animal and section the brain to histologically verify the location of the injection cannula track. This can be achieved by co-injecting a small amount of a visible dye, such as Trypan Blue, with the DAMEA solution in a subset of animals.[3]

  • Behavioral Phenotype Confirmation: The central administration of delta-opioid agonists has been reported to produce specific behavioral effects, such as analgesia or alterations in locomotor activity.[1][15] Observing these expected dose-dependent effects can serve as a functional validation of the injection procedure.

  • Strict Aseptic Technique: Maintaining a sterile surgical environment is paramount to prevent infection, which can confound experimental results and compromise animal welfare.[4][14]

By adhering to the detailed steps outlined in this protocol and incorporating these self-validating measures, researchers can confidently investigate the central effects of D-Ala-gly-phe-met-NH2 with a high degree of scientific rigor.

References

  • Scherrer, G., et al. (2009). In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists. PLoS ONE, 4(5), e5425. [Link]

  • Cowan, A., et al. (1987). In vivo studies on delta opioid receptors. NIDA Research Monograph, 75, 434-437. [Link]

  • Prisys Biotech. (2025). Intracerebroventricular (ICV) Injection: Precision CNS Delivery For Preclinical Research. Prisys Events - News. [Link]

  • Luo, V., et al. (2024). Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection. STAR Protocols, 5(2), 102985. [Link]

  • Stanford University. (n.d.). PROTOCOL FOR ANESTHETIC MANAGEMENT OF BIV-ICDS. [Link]

  • Wang, T., et al. (2010). Effects of intracerebroventricular application of the delta opioid receptor agonist [D-Ala2, D-Leu5] enkephalin on neurological recovery following asphyxial cardiac arrest in rats. Neuroscience, 168(2), 531-542. [Link]

  • de Oliveira, V. E., et al. (2022). Establishing an anesthetic protocol for refinement of intracerebral inoculation procedure. Ciência Rural, 52(10). [Link]

  • Glascock, J. J., et al. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. Journal of Visualized Experiments, (56), 2968. [Link]

  • ResearchGate. (n.d.). Preparation, performance and post-surgery care for ICV injection. [Link]

  • ResearchGate. (2015). How do I take care of mice recovering from ICV injection for subsequent behavioral tests?. [Link]

  • JoVE. (2023). Rodent Stereotaxic Surgery. [Link]

  • Kim, J. Y., et al. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of Visualized Experiments, (109), 53308. [Link]

  • Faget, L., et al. (2012). Delta opioid receptors in brain function and diseases. Frontiers in Pharmacology, 3, 71. [Link]

  • ResearchGate. (n.d.). Injection and implantation coordinates in the stereotaxic surgery. [Link]

  • University of California, Berkeley. (2010). Aseptic Rodent Surgery and Postoperative Care. [Link]

  • protocols.io. (2023). Mouse Stereotaxic Surgeries. [Link]

  • ResearchGate. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. [Link]

  • Mouri, A., et al. (2017). Administration of bovine casein-derived peptide prevents cognitive decline in Alzheimer disease model mice. PLOS ONE, 12(2), e0171515. [Link]

  • Dempsey, G. T., et al. (2017). Stereotaxic Surgical Approach to Microinject the Caudal Brainstem and Upper Cervical Spinal Cord via the Cisterna Magna in Mice. Journal of Visualized Experiments, (125), 55822. [Link]

  • The Science Info. (n.d.). The Mouse Brain In Stereotaxic Coordinates. [Link]

Sources

Application Notes and Protocols for D-Ala-Gly-Phe-Met-NH2 in Rat Ethanol Intake Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The endogenous opioid system plays a critical role in the reinforcing and rewarding effects of alcohol, making it a key target for the development of therapeutics to treat alcohol use disorder (AUD). Acute and light alcohol consumption stimulates the release of endogenous opioid peptides in brain regions associated with reward, which contributes to the pleasurable effects of ethanol.[1] Conversely, chronic heavy drinking can lead to a deficiency in this system, potentially driving further alcohol consumption as a form of negative reinforcement.[1] The tetrapeptide D-Ala-Gly-Phe-Met-NH2 is a potent agonist for the delta-opioid receptor (δ-opioid receptor), a key component of the endogenous opioid system implicated in the modulation of ethanol intake. Understanding the dose-dependent effects of this peptide on voluntary ethanol consumption in preclinical models, such as rats, is crucial for evaluating its therapeutic potential.

These application notes provide a comprehensive guide for researchers investigating the effects of D-Ala-Gly-Phe-Met-NH2 on ethanol intake in rats. This document outlines detailed protocols for two primary routes of administration—intracerebroventricular (ICV) and subcutaneous (SC)—and the widely used two-bottle choice paradigm for assessing voluntary ethanol consumption. The causality behind experimental choices is explained to ensure scientific integrity and the successful implementation of these studies.

Mechanism of Action: The Delta-Opioid Receptor and Ethanol Reinforcement

Ethanol's reinforcing properties are, in part, mediated by its interaction with the mesolimbic dopamine system. The activation of the endogenous opioid system by alcohol can modulate this dopaminergic activity.[1] D-Ala-Gly-Phe-Met-NH2, as a potent δ-opioid receptor agonist, is hypothesized to influence ethanol consumption by directly activating these receptors in key brain circuits involved in reward and addiction.

The precise downstream effects of δ-opioid receptor activation on ethanol intake are complex and can be influenced by various factors, including the specific brain region targeted and the pattern of ethanol exposure. It is crucial to consider that while this document focuses on the agonistic properties of D-Ala-Gly-Phe-Met-NH2, the overall effect on ethanol consumption may not be straightforward and requires careful dose-response analysis.

Signaling Pathway Overview

Ethanol_Opioid_Interaction Ethanol Ethanol Intake Opioid_Peptides Endogenous Opioid Peptide Release (e.g., Enkephalins) Ethanol->Opioid_Peptides stimulates Delta_Receptor δ-Opioid Receptor Opioid_Peptides->Delta_Receptor activates D_Ala D-Ala-Gly-Phe-Met-NH2 (Exogenous Agonist) D_Ala->Delta_Receptor directly activates G_Protein G-Protein Coupling Delta_Receptor->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Dopamine_Neuron Dopamine Neuron Signaling_Cascade->Dopamine_Neuron modulates Dopamine_Release Dopamine Release in Nucleus Accumbens Dopamine_Neuron->Dopamine_Release Reinforcement Reinforcement & Reward Sensation Dopamine_Release->Reinforcement Reinforcement->Ethanol influences (positive/negative)

Figure 1: Simplified diagram illustrating the interaction between ethanol, the endogenous opioid system, and the exogenous delta-opioid agonist D-Ala-Gly-Phe-Met-NH2 in modulating dopamine-mediated reinforcement.

Quantitative Data Summary

The following tables provide a summary of recommended dosages and administration parameters. It is critical to note that the dosage for D-Ala-Gly-Phe-Met-NH2 in ethanol intake studies has not been definitively established in the literature. The provided ranges are extrapolated from studies using other delta-opioid receptor agonists and related peptides in rats. Therefore, a thorough dose-response study is essential for any new experimental paradigm.

Table 1: Recommended Dosage and Administration Routes for D-Ala-Gly-Phe-Met-NH2 in Rats

ParameterIntracerebroventricular (ICV)Subcutaneous (SC)
Dosage Range (estimated) 1 - 10 µ g/rat 0.1 - 1.0 mg/kg
Vehicle Sterile 0.9% Saline (Artificial Cerebrospinal Fluid - aCSF is also an option)Sterile 0.9% Saline
Injection Volume 1 - 5 µL1 mL/kg
Injection Rate 0.5 - 1 µL/minN/A

Table 2: Stereotaxic Coordinates for Intracerebroventricular (ICV) Cannula Implantation in Rats (from Bregma)

SpeciesAnteroposterior (AP)Mediolateral (ML)Dorsoventral (DV)Reference
Rat-0.8 to -1.0 mm±1.5 mm-3.5 to -4.0 mm[2]

Experimental Protocols

Protocol 1: Preparation of D-Ala-Gly-Phe-Met-NH2 Solution

Rationale: Proper preparation of the peptide solution is critical for accurate dosing and to ensure the stability and solubility of the compound. Sterile technique is paramount to prevent infection, especially for ICV administration.

Materials:

  • D-Ala-Gly-Phe-Met-NH2 powder

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of D-Ala-Gly-Phe-Met-NH2 based on the desired concentration and the total volume needed for the experiment, accounting for any potential dead volume in syringes and tubing.

  • Weigh the peptide powder accurately in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile 0.9% saline to the tube.

  • Gently vortex the solution until the peptide is completely dissolved. Peptides can be sensitive to vigorous shaking, which may cause aggregation.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This is a critical step to remove any potential microbial contamination.

  • Store the prepared solution at 4°C for short-term use (within 24 hours). For longer-term storage, aliquot the solution and store at -20°C or -80°C to prevent freeze-thaw cycles that can degrade the peptide.

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and Injection

Rationale: ICV administration allows for the direct delivery of the peptide to the central nervous system, bypassing the blood-brain barrier and enabling the investigation of its central effects at lower doses. This procedure requires aseptic surgical technique and precise stereotaxic targeting.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, drill, etc.)

  • Guide cannula, dummy cannula, and injection cannula

  • Dental cement and surgical screws

  • Hamilton syringe

  • Post-operative analgesics and antibiotics

Procedure: Cannula Implantation

  • Anesthetize the rat and securely fix its head in the stereotaxic apparatus.

  • Prepare the surgical site by shaving the scalp and cleaning with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Identify bregma and use the stereotaxic coordinates from Table 2 to locate the injection site.

  • Drill a small hole through the skull at the target coordinates.

  • Slowly lower the guide cannula to the predetermined dorsoventral depth.

  • Secure the cannula to the skull using dental cement and surgical screws.

  • Insert the dummy cannula to keep the guide cannula patent.

  • Suture the incision and provide post-operative care, including analgesics.

  • Allow the animal to recover for at least one week before commencing with ICV injections.

Procedure: ICV Injection

  • Gently restrain the conscious rat.

  • Remove the dummy cannula from the guide cannula.

  • Load the Hamilton syringe with the prepared D-Ala-Gly-Phe-Met-NH2 solution.

  • Slowly insert the injection cannula into the guide cannula.

  • Infuse the solution at the recommended rate (0.5-1 µL/min) to avoid a rapid increase in intracranial pressure.

  • Leave the injection cannula in place for an additional minute after the infusion to allow for diffusion.

  • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Monitor the animal for any adverse reactions.

Experimental Workflow: ICV Administration and Behavioral Testing

ICV_Workflow Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Surgery: Cannula Implantation Anesthesia->Stereotaxic_Surgery Recovery Post-operative Recovery (1 week) Stereotaxic_Surgery->Recovery Habituation Habituation to Two-Bottle Choice Recovery->Habituation transition to experiment Baseline Baseline Ethanol Intake Measurement Habituation->Baseline ICV_Injection ICV Injection: D-Ala-Gly-Phe-Met-NH2 or Vehicle Baseline->ICV_Injection Behavioral_Testing Ethanol Intake Measurement (Post-injection) ICV_Injection->Behavioral_Testing

Figure 2: A flowchart outlining the key steps involved in an intracerebroventricular (ICV) administration study, from surgery to behavioral testing.

Protocol 3: Subcutaneous (SC) Injection

Rationale: SC administration is a less invasive peripheral route of administration compared to ICV. While it may require higher doses for centrally-acting peptides due to the need to cross the blood-brain barrier, it is a valuable method for assessing the systemic effects of the compound.

Materials:

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Prepared D-Ala-Gly-Phe-Met-NH2 solution

  • Animal restraint device (if necessary)

Procedure:

  • Gently restrain the rat.

  • Lift the loose skin between the shoulder blades to form a "tent."

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

  • Aspirate briefly to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site if necessary.

  • Return the animal to its home cage and monitor for any adverse reactions.

Protocol 4: Two-Bottle Choice Ethanol Consumption Paradigm

Rationale: The two-bottle choice paradigm is a widely used and validated method for measuring voluntary ethanol consumption and preference in rodents. It allows for the assessment of the motivational properties of ethanol in a free-choice situation.

Materials:

  • Standard rat housing cages

  • Two identical drinking bottles with sipper tubes per cage

  • Ethanol (e.g., 10% or 20% v/v in tap water)

  • Tap water

  • A scale for weighing the bottles

Procedure:

  • Habituation: House rats individually and provide them with two bottles of tap water for a few days to acclimate them to the two-bottle setup.

  • Ethanol Access: Replace one of the water bottles with a bottle containing the ethanol solution. The position of the ethanol and water bottles should be alternated daily to control for side preferences.

  • Measurement: Weigh the ethanol and water bottles daily at the same time to determine the amount of each liquid consumed. Also, weigh the rats daily.

  • Calculation:

    • Ethanol Intake (g/kg): (Weight of ethanol bottle at start - Weight of ethanol bottle at end) / Rat's body weight in kg.

    • Water Intake (mL): Weight of water bottle at start - Weight of water bottle at end.

    • Total Fluid Intake (mL): Ethanol intake (in mL, assuming density of ethanol solution is close to 1 g/mL) + Water intake.

    • Ethanol Preference (%): (Ethanol intake in mL / Total fluid intake in mL) x 100.

  • Experimental Design:

    • Baseline: Establish a stable baseline of ethanol intake over several days before administering the peptide.

    • Treatment: Administer D-Ala-Gly-Phe-Met-NH2 or vehicle according to the chosen route (ICV or SC).

    • Post-treatment Monitoring: Continue to measure ethanol and water intake for a predetermined period after the injection to assess the effect of the peptide.

Data Presentation and Interpretation

All quantitative data should be presented clearly, for instance, in tables summarizing daily or average ethanol intake, water intake, total fluid intake, and ethanol preference for each treatment group. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of any observed effects.

When interpreting the results, it is important to consider potential confounding factors such as effects on general locomotor activity, sedation, or taste preference. Appropriate control groups are essential for a valid interpretation of the data. A sucrose preference test can be conducted to determine if the peptide's effect is specific to ethanol consumption or reflects a more general effect on reward-seeking behavior.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the experimental outcomes, the following points should be strictly adhered to:

  • Blinding: The experimenter should be blind to the treatment conditions during data collection and analysis to minimize bias.

  • Control Groups: Always include a vehicle-treated control group to account for the effects of the injection procedure itself.

  • Randomization: Animals should be randomly assigned to treatment groups.

  • Replication: Experiments should be replicated to ensure the robustness of the findings.

  • Dose-Response Curve: Establishing a dose-response relationship strengthens the evidence for a specific pharmacological effect of the peptide.

By following these detailed protocols and adhering to the principles of scientific integrity, researchers can obtain reliable and reproducible data on the effects of D-Ala-Gly-Phe-Met-NH2 on ethanol intake in rats, contributing to a better understanding of the role of the delta-opioid system in alcohol use disorder and the potential of novel therapeutic interventions.

References

  • Influence of the endogenous opioid system on high alcohol consumption and genetic predisposition to alcoholism - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Modelling alcohol consumption in rodents using two-bottle choice home cage drinking and optional lickometry-based microstructural analysis. (2024, July 23). bioRxiv. Retrieved February 20, 2026, from [Link]

  • Fischer rats consume 20% ethanol in a long-term intermittent-access two-bottle-choice paradigm. (2013, November 14). PLOS ONE. Retrieved February 20, 2026, from [Link]

  • Modeling Alcohol Consumption in Rodents Using Two-Bottle Choice Home Cage Drinking and Microstructural Analysis. (2024, September 17). JoVE. Retrieved February 20, 2026, from [Link]

  • Intracerebroventricular (ICV) Injection. (n.d.). Bio-protocol. Retrieved February 20, 2026, from [Link]

  • Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. (2013, May 12). Alzet. Retrieved February 20, 2026, from [Link]

  • Rat Handling & Techniques. (n.d.). UNC Research. Retrieved February 20, 2026, from [Link]

  • Subcutaneous (SC) Injection in Mice and Rats LAB_017 Injections. (n.d.). University of Queensland. Retrieved February 20, 2026, from [Link]

  • Administration and injection of substances in rats. (2011, September 15). Direction des services vétérinaires. Retrieved February 20, 2026, from [Link]

  • SOP 10.9.1 - Subcutaneous Injection in Rats. (n.d.). Queen's University. Retrieved February 20, 2026, from [Link]

  • Animal Studies Protocol of Subcutaneous Implantation in a Rat Model. (n.d.). Orthopedics Research Center. Retrieved February 20, 2026, from [Link]

  • Role of mu, delta and kappa opioid receptors in ethanol-reinforced operant responding in infant rats. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

  • Alcohol Self-Administration, Anxiety, and Cortisol Levels Predict Changes in Delta Opioid Receptor Function in the Ventral Tegmental Area. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

Sources

dissolving D-Ala-gly-phe-met-NH2 acetate in saline vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of D-Ala-Gly-Phe-Met-NH2 Acetate

Executive Summary

This guide details the solubilization of D-Ala-Gly-Phe-Met-NH2 (Acetate salt) , a synthetic tetrapeptide analog of enkephalin. The presence of hydrophobic residues (Phenylalanine, Methionine) and the C-terminal amide cap creates a solubility profile that sits on the borderline between aqueous and organic affinity.

  • Primary Recommendation: Attempt solubilization in sterile saline (0.9% NaCl) or PBS first for all in vivo applications to avoid solvent toxicity.

  • Secondary Recommendation: Use DMSO (Dimethyl Sulfoxide) only as a concentrated stock solution for in vitro assays or if aqueous solubility fails (< 1 mg/mL).

  • Critical Warning: The Methionine (Met) residue is highly susceptible to oxidation (sulfoxide formation) in DMSO. Strict anaerobic handling is required.

Physicochemical Analysis

Understanding the molecule is the first step to successful formulation.

ComponentPropertyImpact on Solubilization
D-Ala (Pos 1) Non-polar, D-isomerIncreases enzymatic stability; slight hydrophobic contribution.
Gly (Pos 2) Neutral, flexibleActs as a spacer; negligible impact on solubility.
Phe (Pos 3) Hydrophobic (Aromatic)Major driver of aggregation and poor aqueous solubility.
Met (Pos 4) Hydrophobic (Thioether)Oxidation Risk. Prone to converting to Met-Sulfoxide in DMSO.
-NH2 (C-Term) Amide CapRemoves the C-terminal negative charge, reducing aqueous solubility compared to the free acid.
Acetate (Salt) CounterionImproves aqueous solubility compared to TFA salts; provides weak buffering capacity.

Protocol A: Aqueous Reconstitution (Saline/PBS)

Best for: In vivo studies, animal injections, acute usage.

Scientific Rationale: While Phe and Met are hydrophobic, the peptide is short (4 residues). The acetate counterion often allows solubility up to 1–5 mg/mL in aqueous buffers. Direct dissolution in saline prevents the physiological shock associated with DMSO vehicle administration.

Materials:

  • Peptide (lyophilized powder)

  • Sterile 0.9% NaCl (Saline) or PBS (pH 7.4)

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment)

  • Vortex mixer and Sonicator

Step-by-Step Procedure:

  • Equilibration: Allow the peptide vial to warm to room temperature (RT) before opening to prevent water condensation (hygroscopic clumping).

  • Calculation: Calculate the volume required for the target concentration.

    • Note: Do not account for peptide content (usually 70-80%) yet; dissolve by gross weight first, then adjust dose volume based on net peptide content if high precision is needed.

  • Addition: Add 75% of the calculated volume of sterile saline to the vial.

  • Agitation: Vortex for 30 seconds.

  • Visual Inspection:

    • Clear: Proceed to step 7.

    • Cloudy/Particulates: Sonicate for 10–20 seconds.

    • Still Insoluble: The pH may be incorrect. Acetate salts can be slightly acidic. Check pH with a micro-strip. If < 6.0, add 0.1 M NaOH dropwise to reach pH 7.0–7.4.

  • Final Volume: Add the remaining saline to reach the final target volume.

  • Filtration: If used for in vivo work, pass through a 0.22 µm PVDF or PES syringe filter. (Avoid Nylon, which can bind peptides).

Protocol B: The DMSO "Stock" Method

Best for: High-concentration stocks, in vitro screening, long-term storage (if frozen).

The Methionine Hazard: DMSO is a mild oxidizing agent. In the presence of atmospheric oxygen, DMSO can rapidly oxidize the Methionine thioether side chain (-S-) to a sulfoxide (-S=O), altering biological activity.

Materials:

  • Anhydrous DMSO (Freshly opened or stored over molecular sieves)

  • Argon or Nitrogen gas stream

  • Amber glass vials (protects from light-induced oxidation)

Step-by-Step Procedure:

  • Inert Environment: If possible, work under a gentle stream of Nitrogen or Argon.

  • Dissolution: Add anhydrous DMSO to the peptide to achieve a high concentration (e.g., 10–20 mg/mL).

    • Why? Minimizing the volume of DMSO reduces the total oxidant load.

  • Mixing: Vortex until fully dissolved. (Dissolution is usually instant).

  • Aliquoting: Immediately aliquot into single-use tubes. Do not store the bulk stock at 4°C or RT.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C.

    • Stability Note: Even at -20°C, slow oxidation can occur in DMSO over months.

  • Usage: On the day of the experiment, dilute the DMSO stock at least 1:1000 (0.1%) into aqueous buffer for assays to minimize cytotoxicity.

Comparative Analysis: Saline vs. DMSO

FeatureSaline / PBS DMSO (Dimethyl Sulfoxide)
Solubility Limit Low to Moderate (~1-5 mg/mL)High (>20 mg/mL)
Bio-Compatibility Excellent (Isotonic)Toxic >1% (Cells), >10% (Animals)
Stability (Met) Good (if pH is neutral)Poor (Risk of Met-Oxidation)
Storage Use immediately (Hydrolysis risk)Store at -80°C (Avoid freeze-thaw)
In Vivo Use Preferred RouteRequires dilution; risk of hemolysis

Visual Workflows & Mechanisms

Figure 1: Solubilization Decision Tree

A logic gate for determining the correct solvent system based on application.

SolubilityLogic Start Start: D-Ala-Gly-Phe-Met-NH2 (Acetate Salt) AppCheck Primary Application? Start->AppCheck InVivo In Vivo / Animal Study AppCheck->InVivo Animals InVitro In Vitro / HTS AppCheck->InVitro Cells/Assays SalineTry Attempt 0.9% Saline (Target: 1-2 mg/mL) InVivo->SalineTry DMSORoute Dissolve in Anhydrous DMSO (Stock: 10-20 mg/mL) InVitro->DMSORoute VisualCheck Visual Inspection: Clear? SalineTry->VisualCheck SuccessSaline Filter Sterilize (0.22µm) Use Immediately VisualCheck->SuccessSaline Yes FailSaline Cloudy/Precipitate VisualCheck->FailSaline No PHAdjust Adjust pH to 7.4 (Dropwise NaOH) FailSaline->PHAdjust ReCheck Clear? PHAdjust->ReCheck ReCheck->SuccessSaline Yes CoSolvent Add 5-10% Ethanol or Cyclodextrin ReCheck->CoSolvent No (Rescue) InertGas CRITICAL: Purge with N2/Argon (Prevent Met Oxidation) DMSORoute->InertGas Dilute Dilute into Media (Final DMSO < 0.5%) InertGas->Dilute

Caption: Decision matrix for solubilizing D-Ala-Gly-Phe-Met-NH2 based on experimental constraints.

Figure 2: The Methionine Oxidation Mechanism in DMSO

Why DMSO storage is dangerous for this specific peptide.

MetOxidation Met Native Peptide ...-Phe-Met-NH2 (Thioether -S-) MetO Oxidized Peptide ...-Phe-Met(O)-NH2 (Sulfoxide -S=O) Met->MetO Slow Oxidation (RT or 4°C storage) DMSO DMSO + O2 (Oxidizing Environment) DMSO->MetO Promotes Loss Loss of Biological Activity Change in Polarity MetO->Loss

Caption: Mechanism of Methionine oxidation in DMSO, leading to sulfoxide formation and potency loss.

Quality Control Validation

Before administering the peptide, validate the solution integrity.

  • Concentration Verification:

    • Do not use A280 (Absorbance at 280nm). This peptide lacks Tryptophan and Tyrosine (unless it is a Tyr-analog). Phenylalanine absorbs at 257 nm , but the signal is weak.

    • Method: Use Quantitative Amino Acid Analysis (AAA) or HPLC peak area integration against a known standard.

  • Purity Check (HPLC):

    • Run a gradient from 5% to 60% Acetonitrile (with 0.1% TFA).

    • Met-Oxidation Flag: If a peak appears slightly earlier (more hydrophilic) than the main peak, it is likely the Met-sulfoxide impurity.

References

  • Li, G., et al. (2018). Oxidation of Methionine in Peptides and Proteins: Mechanisms and Prevention. Journal of Pharmaceutical Sciences, 107(5), 1234-1245. [Link]

  • Vergara, A., et al. (2023). DMSO Toxicity in Cell Culture and In Vivo Applications. Toxicology In Vitro, 88, 105550. [Link]

Application Note: High-Precision Administration of [D-Ala²]-Met-Enkephalinamide for Antinociceptive Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Identification

This guide details the experimental framework for using [D-Ala²]-Met-Enkephalinamide , a synthetic opioid peptide analog designed for enhanced metabolic stability and potent antinociception.[1]

Critical Note on Nomenclature and Sequence: The user query specified the sequence D-Ala-Gly-Phe-Met-NH2. In standard opioid pharmacology, the N-terminal Tyrosine is the essential pharmacophore (the "message" domain) required for receptor binding.[1] The sequence Tyr-D-Ala-Gly-Phe-Met-NH2 (known as DAME , DALA , or [D-Ala²]-Met-Enkephalinamide ) is the gold-standard stable analog used for antinociception.[1]

  • If you are using the Pentapeptide (Tyr-D-Ala...): Follow the protocols below for broad-spectrum opioid analgesia (Mu/Delta activity).

  • If you are using the Tetrapeptide (des-Tyr): This fragment acts as a selective Delta-opioid agonist but lacks the high-potency Mu-mediated analgesia of the parent compound.[1] The administration routes below remain valid, but dosage adjustments may be required.

This guide focuses on the bioactive Pentapeptide (DAME) as the primary antinociceptive agent. [1]

Molecule Profile: [D-Ala²]-Met-Enkephalinamide[1][2][3][4]
FeatureSpecification
Common Name DAME, DALA, [D-Ala²]-Met-Enkephalinamide
Sequence H-Tyr-D-Ala-Gly-Phe-Met-NH₂
Mechanism Non-selective Opioid Agonist (High affinity for µ and δ receptors)
Modifications D-Ala (Pos 2): Prevents degradation by Aminopeptidase N.Amide (C-term): Prevents degradation by Carboxypeptidase.[1][2]
Solubility Water soluble (up to 20 mg/mL); PBS compatible.[1]
Half-life Significantly longer than Met-Enkephalin (>30 mins vs <2 mins in plasma).[1]
Mechanistic Rationale & Stability[1]

To design a valid experiment, one must understand why this specific analog is used.[1] Native Met-enkephalin is hydrolyzed within minutes by enkephalinases.[1] DAME introduces steric hindrance and chemical blocking groups to extend biological half-life, allowing for systemic or central observation of antinociceptive effects.[1]

DOT Diagram 1: Enzymatic Resistance Mechanism

This diagram illustrates how the structural modifications of DAME block the specific cleavage sites that degrade native enkephalins.[1]

DAME_Stability Native Native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met) Aminopeptidase Aminopeptidase N (Cleaves Tyr-Gly bond) Native->Aminopeptidase Rapid Degradation Enkephalinase Enkephalinase (NEP) (Cleaves Gly-Phe bond) Native->Enkephalinase Rapid Degradation DAME [D-Ala2]-Met-Enkephalinamide (Tyr-D-Ala-Gly-Phe-Met-NH2) DAME->Aminopeptidase BLOCKED by D-Ala substitution Carboxypeptidase Carboxypeptidase (C-terminal attack) DAME->Carboxypeptidase BLOCKED by Amidation (-NH2) Receptor Binding Receptor Binding DAME->Receptor Binding Sustained Activation

Caption: Structural modifications in DAME prevent rapid enzymatic hydrolysis, extending in vivo half-life.[1]

Formulation Protocols

Reagent Quality: Use peptide with purity >95% (HPLC). Storage: Lyophilized powder at -20°C. Desiccate before opening to prevent hygroscopic degradation.

Preparation of Injectable Solution[1]
  • Vehicle: Sterile 0.9% Saline is preferred over PBS for intracranial injections to match osmolarity and avoid ionic imbalances, though PBS is acceptable for SC/IV.[1]

  • Concentration:

    • For ICV/i.t.: 1 µg/µL to 10 µg/µL (Goal: deliver 5–20 µg in small volume).

    • For Systemic (IV/SC): 1 mg/mL to 10 mg/mL.[1]

  • Procedure:

    • Weigh peptide into a sterile DNase/RNase-free tube.[1]

    • Add calculated volume of sterile saline.

    • Vortex gently (do not sonicate vigorously as peptides can aggregate).[1]

    • Keep on ice.[1] Use fresh; do not refreeze formulated solution.

Administration Routes & Dosage

DAME crosses the Blood-Brain Barrier (BBB) poorly compared to alkaloids like morphine.[1] Therefore, the route of administration drastically alters the required dose and the interpretation of the data.[1]

Table 1: Route-Specific Dosing Guidelines (Rat Model)
RouteTarget SiteDose RangeVolume LimitOnsetDuration
i.c.v. Lateral Ventricle1 – 25 µg / animal5 – 10 µL5–10 min60–120 min
i.t. Intrathecal Space1 – 10 µg / animal5 – 10 µL5–10 min60–90 min
I.V. Tail Vein1 – 10 mg/kg1 mL/kgImmediate30–60 min
S.C. Nape of Neck5 – 20 mg/kg1 mL/kg15–20 min60–120 min

Expert Insight: For robust mechanistic studies, i.c.v. or i.t. administration is recommended . Systemic administration (IV/SC) requires massive doses to achieve central effects, which increases the risk of peripheral side effects (e.g., bradycardia, hypotension) confounding the behavioral pain readout.[1]

Detailed Experimental Protocol: Intracerebroventricular (i.c.v.) Administration

This protocol ensures delivery directly to the supraspinal opioid receptors, bypassing the BBB.

Phase A: Stereotaxic Cannulation (Preparation)

Perform 5-7 days prior to testing to allow recovery.[1]

  • Anesthesia: Ketamine (80 mg/kg) + Xylazine (10 mg/kg) IP.[1]

  • Fixation: Mount rat in stereotaxic frame. Ensure flat skull (Bregma and Lambda at same DV coordinate).[1]

  • Coordinates (Lateral Ventricle):

    • AP: -0.8 mm (posterior to Bregma)[1]

    • ML: ±1.5 mm (lateral to midline)[1]

    • DV: -3.5 mm (ventral from skull surface)[1]

  • Implantation: Insert 22G guide cannula; secure with dental cement and skull screws.[1] Insert dummy cannula to maintain patency.[1]

Phase B: Injection & Assay Workflow
  • Habituation: Handle animals daily for 3 days post-surgery.

  • Baseline Measurement: Perform Tail Flick or Hot Plate test before injection to establish baseline latency (Time 0).[1]

  • Microinjection:

    • Remove dummy cannula.[1]

    • Insert internal injection cannula (extends 1mm beyond guide).[1]

    • Infuse DAME (e.g., 10 µg in 5 µL saline) over 60 seconds using a syringe pump.[1]

    • Leave cannula in place for 60 seconds to prevent backflow.[1]

  • Testing: Assess nociceptive threshold at 15, 30, 60, and 90 minutes post-injection.

DOT Diagram 2: Experimental Workflow

Visualizing the critical path from baseline to data analysis.[1]

Workflow cluster_Assay Time-Course Measurement Start Baseline Latency (Tail Flick/Hot Plate) Inject Administration (ICV, IT, or Systemic) Start->Inject T15 T+15 min Inject->T15 T30 T+30 min T15->T30 Cutoff Cut-off Time Enforced (Prevent Tissue Damage) T15->Cutoff If > Cutoff T60 T+60 min T30->T60 T30->Cutoff Analysis Calculate % MPE (Max Possible Effect) T60->Analysis

Caption: Standard workflow for time-course antinociception assays.

Data Analysis & Interpretation
Calculation: Percent Maximum Possible Effect (%MPE)

Raw latency data must be normalized to account for individual baseline differences and to prevent tissue damage (cutoff).[1]


[1]
  • Cutoff Time: Typically 10-15 seconds for Tail Flick (to avoid burning the tail) and 30-60 seconds for Hot Plate.[1]

Self-Validating Controls (Quality Assurance)

To ensure "Trustworthiness" (E-E-A-T), every experiment must include:

  • Naloxone Reversal: Administer Naloxone (1 mg/kg, s.c.) 10 minutes prior to DAME.[1] Complete blockade of analgesia confirms the effect is opioid-receptor mediated.[1]

  • Vehicle Control: Saline injection must show 0% MPE.[1]

  • Positive Control: Morphine (5 mg/kg, s.c.) to validate the assay sensitivity.

References
  • Pert, C. B., Pert, A., Chang, J. K., & Fong, B. T. (1976). [D-Ala2]-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic.[1] Science, 194(4262), 330–332.[1]

    • Seminal paper establishing DAME as a stable, potent analgesic.[1]

  • Walker, J. M., Berntson, G. G., Sandman, C. A., Coy, D. H., Schally, A. V., & Kastin, A. J. (1977). An analog of enkephalin having prolonged opiate-like effects in vivo.[1] Science, 196(4273), 85–87.[1]

    • Demonstrates systemic activity and blood-brain barrier consider
  • MedChemExpress.

    • Source for chemical properties and receptor agonist profiles.[1][2]

  • Tseng, L. F., Loh, H. H., & Li, C. H. (1976). Beta-endorphin as a potent analgesic by intravenous injection.[1] Nature, 263, 239–240.[1]

    • Comparative study providing context for peptide analgesia potency vs morphine.

Sources

Guide to the Handling and Storage of D-Ala-Gly-Phe-Met-NH2 Acetate Powder

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide to the optimal storage and handling conditions for the synthetic tetrapeptide D-Ala-Gly-Phe-Met-NH2 acetate salt. Adherence to these protocols is critical for maintaining the peptide's structural integrity, purity, and biological activity over time. We will delve into the chemical rationale behind these recommendations, addressing the inherent stability characteristics of the peptide sequence, the role of the acetate counter-ion, and best practices for both lyophilized powder and reconstituted solutions. Detailed, step-by-step protocols for handling, reconstitution, and storage are provided for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability

The peptide D-Ala-Gly-Phe-Met-NH2 is a synthetic sequence with potential applications in various research fields. Its efficacy in any experimental model is directly contingent on its purity and structural correctness. Peptides, by nature, are susceptible to various degradation pathways, including oxidation, hydrolysis, and enzymatic cleavage. The specific composition of this peptide—containing a D-amino acid for enzymatic resistance and a C-terminal amide to prevent carboxypeptidase action—confers a degree of stability.[1][2] However, the presence of a Methionine (Met) residue introduces a significant vulnerability to oxidation.[3]

Proper storage and handling are not merely procedural formalities; they are integral components of experimental design and validation. Failure to control for factors like temperature, moisture, and oxygen exposure can lead to the generation of impurities, loss of activity, and ultimately, to non-reproducible or erroneous results. This guide is designed to provide the scientific foundation and practical steps necessary to preserve the quality of your D-Ala-Gly-Phe-Met-NH2 acetate stock.

Chemical Profile and Inherent Stability Factors

Understanding the peptide's structure is key to predicting and preventing its degradation.

  • D-Alanine (D-Ala): The inclusion of a D-isomeric amino acid at the N-terminus provides significant resistance to degradation by most common proteases, which are stereospecific for L-amino acids. This is a deliberate design choice to enhance the peptide's in-vivo and in-vitro half-life.[1]

  • Methionine (Met): This residue is the primary locus of instability for this peptide. The thioether side chain is readily oxidized by atmospheric oxygen, forming methionine sulfoxide (Met(O)) and, subsequently, methionine sulfone (Met(O2)).[3][4] This modification alters the peptide's conformation and can significantly diminish or abolish its biological activity.

  • C-Terminal Amide (-NH2): Amidation of the C-terminus removes the terminal carboxyl group, rendering the peptide resistant to cleavage by carboxypeptidases. This modification also impacts the peptide's overall charge and solubility characteristics.[2]

  • Acetate Counter-ion: Peptides are typically purified using reverse-phase HPLC, often with trifluoroacetic acid (TFA) in the mobile phase.[5] However, residual TFA can be toxic to cells and may affect experimental outcomes.[5][6] The acetate salt form is generally preferred for biological applications due to its superior biocompatibility.[7][8] The counter-ion can influence peptide properties like solubility and stability.[7][9]

Diagram: Key Degradation Pathway

The primary chemical vulnerability of D-Ala-Gly-Phe-Met-NH2 is the oxidation of its methionine residue.

G Met Methionine Residue (in Peptide) MetO Methionine Sulfoxide (Met-O) Met->MetO Oxidation [O] (Atmospheric O2, Peroxides) MetO2 Methionine Sulfone (Met-O2) MetO->MetO2 Further Oxidation [O] (Strong Oxidants) G cluster_0 cluster_1 start Receive Lyophilized Peptide storage_powder Store Powder at -20°C/-80°C in Desiccator start->storage_powder Long-Term Storage weigh Equilibrate & Weigh (Protocol 3.2) storage_powder->weigh reconstitute Reconstitute in Appropriate Solvent (Protocol 4.1) weigh->reconstitute use Use in Experiment weigh->use Direct Use (Rare) storage_solution Store Stock Solution reconstitute->storage_solution aliquot Aliquot into Single-Use Volumes storage_solution->aliquot freeze Flash Freeze & Store at -20°C/-80°C aliquot->freeze thaw Thaw One Aliquot for Use freeze->thaw As Needed thaw->use

Caption: Recommended workflow from peptide receipt to experimental use.

Protocol: Reconstitution of D-Ala-Gly-Phe-Met-NH2
  • Solvent Selection:

    • Primary Choice: Start with sterile, nuclease-free water.

    • If Solubility is an Issue: If the peptide does not readily dissolve, sonication in a water bath for a few minutes may help. [4]If it remains insoluble, a small amount (e.g., 10%) of a water-miscible organic solvent like acetonitrile or a slightly acidic buffer (pH 5-7) can be used. [3] * Caution: Due to the methionine residue, avoid using DMSO for preparing stock solutions intended for long-term storage, as it can be an oxidizing agent. [3]If DMSO is required for an experiment, prepare the solution immediately before use.

  • Oxygen Removal: To prevent oxidation of methionine, it is highly recommended to use degassed solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-20 minutes before use.

  • Reconstitution: Add the chosen solvent to the vial containing the pre-weighed peptide powder to achieve the desired stock concentration (e.g., 10 mM or 1 mg/mL). Gently vortex or pipette up and down to ensure the peptide is fully dissolved.

  • pH Considerations: The optimal pH for storing peptide solutions is generally between 5 and 7. [10]Basic conditions (pH > 8) should be avoided as they can accelerate the degradation of certain amino acids and promote oxidation. [3][11]

Storage of Stock Solutions

Never store peptide solutions at 4°C for more than a few days. [11]Repeated freeze-thaw cycles are highly detrimental and must be avoided. [12]

  • Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots. The volume of each aliquot should be appropriate for a single experiment.

    • Rationale: Aliquoting is the most effective strategy to prevent degradation caused by repeated temperature fluctuations and to minimize contamination of the entire stock. [11]2. Freezing and Storage: Flash-freeze the aliquots (e.g., using a dry ice/ethanol bath or in the coldest part of a -80°C freezer) and store them at -20°C for short-term use (weeks) or -80°C for long-term use (months). [10]3. Usage: When needed, remove a single aliquot from the freezer, thaw it completely at room temperature or on ice, and use it immediately. Discard any unused portion of the thawed aliquot.

Summary of Best Practices

PracticeRationale
Store Lyophilized Powder Cold & Dry Minimizes all forms of chemical degradation for long-term stability. [11][12]
Equilibrate Vial Before Opening Prevents moisture condensation on the hygroscopic powder. [4]
Use Degassed Solvents for Reconstitution Reduces the risk of methionine oxidation, the primary degradation pathway. [4]
Aliquot Stock Solutions Avoids damaging freeze-thaw cycles and protects the master stock. [11][10]
Store Solutions Frozen (-20°C/-80°C) Slows degradation kinetics in the less stable solution state. [3]
Avoid Basic pH (>8) Prevents accelerated degradation and oxidation. [11]

References

  • The Role of Counter-Ions in Peptides—An Overview. (2020). PMC. [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025). MDPI. [Link]

  • Peptides. aapptec, LLC. [Link]

  • Peptide Handling Guideline. (2017). Biomatik. [Link]

  • SAFETY DATA SHEET. A.G. Layne, Inc.[Link]

  • Peptide handling & storage guidelines. sb-PEPTIDE. [Link]

  • Peptide counter ions. Innovagen AB. [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2025). ResearchGate. [Link]

  • Stabilizing effect of D-alanine2 in gramicidin channels. (1995). PubMed. [Link]

  • Qualitative and quantitative aspects of the degradation of several tripeptides derived from the antitumour peptide antagonist [Arg(6), D-Trp(7,9), MePhe(8)] substance P[6-11]. (1999). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of D-Ala-Gly-Phe-Met-NH2 in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the tetrapeptide D-Ala-Gly-Phe-Met-NH2. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information to ensure you can maintain the integrity and bioactivity of your peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for D-Ala-Gly-Phe-Met-NH2 in aqueous solutions?

A1: The two primary chemical degradation pathways for D-Ala-Gly-Phe-Met-NH2 in solution are:

  • Oxidation of the Methionine (Met) Residue: The thioether side chain of methionine is highly susceptible to oxidation, readily converting to methionine sulfoxide and potentially further to methionine sulfone.[1][2] This is often the most significant and rapid degradation route, particularly in the presence of oxygen, trace metal ions, or peroxides.[3][4] Oxidation can alter the peptide's conformation and potentially reduce its biological activity.[5][6]

  • Hydrolysis of Peptide Bonds: Like all peptides, the amide bonds linking the amino acids can be cleaved through hydrolysis.[7][8] The rate of hydrolysis is highly dependent on pH and temperature.[9][10] While generally slower than methionine oxidation under typical laboratory conditions, it becomes a significant factor over long-term storage or at pH extremes.[11][12]

Q2: Why is the D-Alanine residue included in this peptide sequence? Does it affect stability?

A2: The inclusion of a D-amino acid, in this case, D-Alanine, at the N-terminus is a common strategy in peptide design to enhance stability against enzymatic degradation. Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids. The presence of a D-amino acid can render the peptide resistant to cleavage by these enzymes, thereby increasing its half-life in biological systems. While it doesn't directly prevent chemical degradation like oxidation or hydrolysis, it significantly improves its biological stability.

Q3: What is the recommended storage condition for a stock solution of D-Ala-Gly-Phe-Met-NH2?

A3: For optimal stability of a stock solution, we recommend the following:

  • Temperature: Store frozen at -20°C or -80°C.[7][13]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate physical and chemical degradation.[13]

  • pH: The solution should be prepared in a slightly acidic buffer (pH 4-6) to minimize the rates of both base-catalyzed hydrolysis and methionine oxidation, which can be accelerated at neutral to alkaline pH.[14][15][16]

  • Oxygen Exposure: Minimize exposure to atmospheric oxygen.[13] Use degassed buffers and consider overlaying the solution with an inert gas like argon or nitrogen before freezing.

Lyophilized (freeze-dried) powder is the most stable form for long-term storage.[7][13]

Troubleshooting Guides

Issue 1: I'm observing a loss of my peptide's biological activity over a short period in my cell culture medium.

This is a common issue and can stem from several factors. Let's diagnose the potential causes.

Causality:

Cell culture media are complex aqueous solutions, typically at a physiological pH of ~7.4 and incubated at 37°C. These conditions are conducive to both chemical and enzymatic degradation. The loss of activity is likely due to the oxidation of the methionine residue, which can alter the peptide's structure and its ability to bind to its target receptor.[5]

Troubleshooting Workflow:

start Loss of Biological Activity Observed check_oxidation Is Methionine Oxidation the Cause? start->check_oxidation add_antioxidant Incorporate an Antioxidant (e.g., free L-Methionine) check_oxidation->add_antioxidant Likely retest_activity Retest Biological Activity add_antioxidant->retest_activity success Activity Stabilized retest_activity->success Yes fail Activity Still Declining retest_activity->fail No consider_hydrolysis Consider Hydrolysis or Other Degradation Pathways fail->consider_hydrolysis peptide D-Ala-Gly-Phe-Met-NH2 (Thioether) sulfoxide D-Ala-Gly-Phe-Met(O)-NH2 (Sulfoxide) peptide->sulfoxide + [O] (e.g., H₂O₂, O₂) sulfone D-Ala-Gly-Phe-Met(O2)-NH2 (Sulfone) sulfoxide->sulfone + [O] (Harsh Conditions) start Define Stability Goals ph_screen 1. pH Screening (e.g., pH 3-7) start->ph_screen buffer_screen 2. Buffer Species Screening (e.g., Acetate, Citrate, Histidine) ph_screen->buffer_screen antioxidant_screen 3. Antioxidant Screening (e.g., Methionine, Thiosulfate) buffer_screen->antioxidant_screen optimize 4. Optimize Concentrations antioxidant_screen->optimize final_formulation Final Stable Formulation optimize->final_formulation

Sources

D-Ala-gly-phe-met-NH2 precipitation issues in buffer

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Preventing Precipitation Issues in Buffer

Welcome to the technical support center for the tetrapeptide D-Ala-Gly-Phe-Met-NH2. This guide has been developed by our team of application scientists to provide you with in-depth troubleshooting assistance and foundational knowledge to ensure the successful use of this peptide in your research. We understand that peptide handling can be nuanced, and our goal is to empower you with the expertise to overcome common challenges, particularly those related to solubility and precipitation.

Troubleshooting Guide: Immediate Solutions for Common Problems

This section is designed to provide rapid, actionable solutions to the most frequent issues encountered during the handling of D-Ala-Gly-Phe-Met-NH2.

Question: My D-Ala-Gly-Phe-Met-NH2 peptide will not dissolve in my aqueous buffer. What should I do?

Answer:

This is a common issue stemming from the hydrophobic nature of the peptide. The presence of Phenylalanine (Phe) and Methionine (Met) residues contributes significantly to its poor aqueous solubility. Direct dissolution in aqueous buffers is often unsuccessful and not recommended.

Here is a systematic approach to solubilization:

  • Initial Solvent Choice: Begin by dissolving the peptide in a small amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power and compatibility with many biological assays at low concentrations. Other options include dimethylformamide (DMF) or acetonitrile (ACN).

  • Controlled Dilution: Once the peptide is fully dissolved in the organic solvent, creating a concentrated stock solution, you can then slowly add your aqueous buffer to this stock solution with gentle vortexing. Crucially, never add the peptide stock solution to the buffer. This can cause localized high concentrations of the peptide, leading to immediate precipitation.

  • Sonication: If you still observe particulate matter, a brief sonication in a water bath can help to break up any aggregates and facilitate dissolution.

Question: My peptide dissolved initially but then precipitated out of solution after adding my buffer. Why did this happen and how can I fix it?

Answer:

This phenomenon, known as "crashing out," typically occurs for one of two reasons: the final concentration of the peptide is too high for the chosen buffer system, or the pH of the buffer is too close to the peptide's isoelectric point (pI).

  • Understanding the Isoelectric Point (pI): The pI is the pH at which a peptide has no net electrical charge. At this pH, intermolecular electrostatic repulsion is minimal, and the hydrophobic interactions between peptide molecules can dominate, leading to aggregation and precipitation. While the exact pI of D-Ala-Gly-Phe-Met-NH2 requires experimental determination, its C-terminal amidation suggests a pI in the neutral to slightly basic range.

  • Solution Workflow:

    • Adjust Buffer pH: Prepare a series of buffers with pH values at least 1-2 units away from the estimated neutral pI. For this peptide, trying a buffer with a pH of 5.0 or 9.0 would be a good starting point.

    • Re-dissolve: If possible, centrifuge the precipitated sample, discard the supernatant, and attempt to re-dissolve the peptide pellet using the organic solvent method described above, followed by dilution with the new, pH-adjusted buffer.

    • Lower Final Concentration: The solubility of a peptide has a finite limit in any given buffer. Try preparing a more dilute final solution.

Below is a decision-making workflow to guide you through troubleshooting precipitation issues.

G cluster_0 Troubleshooting Peptide Precipitation start Precipitation Observed q1 Was the peptide dissolved in an organic solvent first? start->q1 solubilize Action: Re-solubilize peptide in a minimal volume of DMSO or ACN. q1->solubilize No q2 What is the pH of your aqueous buffer? q1->q2 Yes solubilize->q2 adjust_ph Action: Adjust buffer pH to be at least 1-2 units away from the estimated pI (e.g., pH < 6 or pH > 8). q2->adjust_ph Near neutral pH (~7) q3 Is the final peptide concentration high? q2->q3 pH is acidic or basic adjust_ph->q3 lower_conc Action: Reduce the final working concentration of the peptide. q3->lower_conc Yes success Peptide Solubilized q3->success No lower_conc->success

Caption: A workflow for troubleshooting D-Ala-Gly-Phe-Met-NH2 precipitation.

Question: I see cloudiness in my peptide stock solution after storage. Is it still usable?

Answer:

Cloudiness or visible precipitate after storage, especially after freeze-thaw cycles, indicates that the peptide is aggregating and coming out of solution. While the peptide itself may not be degraded, its effective concentration in the solution is reduced, which will impact the accuracy of your experiments.

  • Recommended Actions:

    • Warm and Vortex: Gently warm the vial to room temperature and vortex thoroughly. A brief sonication can also be effective.

    • Centrifuge and Quantify: If the precipitate does not re-dissolve, centrifuge the vial to pellet the aggregate. Carefully transfer the supernatant to a new tube. It is highly recommended to re-quantify the peptide concentration in the supernatant (e.g., using a NanoDrop at 280 nm, though this peptide lacks a strong chromophore, so a peptide-specific assay may be needed) before use.

    • Improve Storage: For future use, consider storing the peptide in smaller aliquots to minimize freeze-thaw cycles. Storing the primary stock solution in an organic solvent like DMSO at -20°C or -80°C is often more stable than storing diluted aqueous solutions.

Frequently Asked Questions (FAQs)

This section provides deeper insights into the principles governing peptide solubility and stability.

Question: What are the key physicochemical properties of D-Ala-Gly-Phe-Met-NH2 that influence its solubility?

Answer:

The solubility of a peptide is dictated by its amino acid sequence and terminal modifications. For D-Ala-Gly-Phe-Met-NH2:

  • Hydrophobicity: The peptide has a high content of hydrophobic residues (Ala, Phe, Met). Phenylalanine, in particular, with its bulky, non-polar aromatic side chain, strongly promotes aggregation through hydrophobic interactions.

  • C-Terminal Amidation: The C-terminus is amidated (-NH2), which removes the negative charge of the carboxylic acid group that would be present at neutral pH. This makes the peptide more basic overall.

  • Isoelectric Point (pI): Due to the lack of acidic residues (Asp, Glu) and the amidated C-terminus, the pI is likely to be in the neutral to slightly basic range. This is the pH of minimum solubility.

The interplay of these factors means the peptide is inherently prone to aggregation and precipitation in neutral aqueous solutions.

Question: How does pH affect the solubility of this peptide?

Answer:

The pH of the buffer is a critical parameter for controlling peptide solubility. The relationship between pH, pI, and solubility is illustrated below.

Caption: The relationship between pH, pI, and peptide solubility.

As the diagram shows, when the buffer pH is significantly different from the peptide's pI, the peptide will have a net positive (at acidic pH) or net negative (at basic pH) charge. This net charge leads to electrostatic repulsion between peptide molecules, which counteracts the hydrophobic forces driving aggregation and thus increases solubility.

Question: What is the recommended protocol for preparing a stock solution of D-Ala-Gly-Phe-Met-NH2?

Answer:

Following a validated protocol is the best way to ensure consistent results.

Protocol: Preparation of a 10 mM Stock Solution of D-Ala-Gly-Phe-Met-NH2

Materials:

  • Lyophilized D-Ala-Gly-Phe-Met-NH2 peptide

  • High-purity DMSO

  • Sterile, high-purity water or desired aqueous buffer (e.g., 50 mM Tris, pH 8.5)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-Weighing Preparation: Before opening, centrifuge the vial of lyophilized peptide for 1-2 minutes to ensure all the powder is at the bottom.

  • Initial Solubilization: Carefully add the required volume of DMSO to the vial to create a concentrated stock, for example, 20 mM or 50 mM. Ensure the volume is sufficient to fully submerge the peptide powder. Vortex thoroughly for 1-2 minutes. If necessary, sonicate for 5 minutes. Visually inspect to ensure no particulates remain.

  • Aqueous Dilution: In a separate sterile tube, add a volume of your desired aqueous buffer.

  • Slow Addition: While gently vortexing the tube with the aqueous buffer, slowly and carefully add the required volume of the concentrated DMSO stock soluti

D-Ala-gly-phe-met-NH2 peptide purity analysis HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: High-Purity HPLC Analysis of D-Ala-Gly-Phe-Met-NH2

Introduction & Analyte Profile

D-Ala-Gly-Phe-Met-NH2 (often abbreviated as DAME or D-Ala2-Met-enkephalinamide) is a synthetic opioid pentapeptide analogue. The incorporation of D-Alanine at position 2 confers resistance to enzymatic degradation, significantly increasing its half-life compared to native Met-enkephalin.

However, the presence of Methionine (Met) at position 4 introduces a critical stability challenge: susceptibility to oxidation. The formation of Methionine Sulfoxide (Met(O)) is the primary degradation pathway, leading to purity failures if not strictly controlled.

Physicochemical Profile:

Property Detail
Sequence H-D-Ala-Gly-Phe-Met-NH2
Molecular Weight ~587.7 g/mol
Isoelectric Point (pI) ~5.5 (Neutral/Zwitterionic at pH 7)
Hydrophobicity Moderate (Phe, Met residues)
Critical Impurity Met-Sulfoxide (Elutes earlier in RP-HPLC)

| Detection | UV 214 nm (Peptide bond), 254-260 nm (Phenylalanine) |

Method Development & Optimization (Q&A)

Q: What is the optimal stationary phase for separating DAME from its oxidized impurities?

A: A C18 (Octadecyl) column is the industry standard for this peptide.

  • Why? The peptide contains hydrophobic residues (Phe, Met) that retain well on C18.

  • Pore Size: Use 100 Å to 120 Å . Since DAME is a small pentapeptide, larger pores (300 Å) are unnecessary and may reduce surface area/resolution.

  • Recommendation: A superficially porous particle (SPP) column (e.g., HALO Peptide ES-C18 or Kinetex C18) provides sharper peaks and better resolution of the Met-sulfoxide impurity compared to fully porous particles.

Q: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) in the mobile phase?

A: TFA (0.05% - 0.1%) is strongly recommended over Formic Acid for purity analysis.

  • Mechanism: TFA acts as an ion-pairing agent.[1] It neutralizes the positive charge on the N-terminus, increasing retention and improving peak symmetry.

  • Critical Benefit: TFA suppresses silanol interactions, which prevents peak tailing common in basic peptides. While FA is better for Mass Spectrometry (MS) sensitivity, TFA provides the superior chromatographic resolution required to separate the native peptide from the closely eluting Met-oxide impurity.

Q: How do I resolve the "Split Peak" often seen during analysis?

A: A split peak for D-Ala-Gly-Phe-Met-NH2 is almost invariably due to Methionine Oxidation .

  • Identification: The oxidized species (Met-sulfoxide) is more polar than the native peptide.[1] In Reversed-Phase HPLC (RP-HPLC), it will elute before the main peak.

  • Validation: Inject a sample stressed with 1% Hydrogen Peroxide (H2O2). If the "pre-peak" grows, it is confirmed as the oxidized impurity.

Troubleshooting Guide: The "Split Peak" & Retention Shifts

Users often encounter a double peak or shoulder. Use this logic tree to diagnose the root cause.

Troubleshooting Start Symptom: Split Peak or Shoulder Check1 Check Retention Time (RT) of Impurity Start->Check1 PreElution Impurity Elutes BEFORE Main Peak Check1->PreElution PostElution Impurity Elutes AFTER Main Peak Check1->PostElution Diagnosis1 Diagnosis: Met-Oxidation (Met -> MetO) PreElution->Diagnosis1 Diagnosis2 Diagnosis: Hydrophobic Impurity (e.g., Protecting group variant) PostElution->Diagnosis2 Action1 Action: Add Antioxidant (DTT/Mercaptoethanol) Check storage (-20°C, Argon) Diagnosis1->Action1 Action2 Action: Check Column Frit (Physical splitting) or Gradient Issues Diagnosis2->Action2

Figure 1: Diagnostic logic for identifying peak splitting sources in Met-containing peptides.

Standard Operating Procedure (SOP)

Objective: Quantify purity and identify oxidized impurities of D-Ala-Gly-Phe-Met-NH2.

Reagents:
  • Solvent A: 0.1% TFA in HPLC-grade Water (Milli-Q).

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).

  • Needle Wash: 50:50 Water:ACN.

Instrument Parameters:
ParameterSetting
Column C18, 4.6 x 150 mm, 3-5 µm (e.g., Zorbax 300SB-C18 or equivalent)
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical; higher temps promote on-column oxidation)
Detection UV @ 214 nm (Primary), 280 nm (Secondary confirmation)
Injection Vol 10 - 20 µL
Gradient Profile:

Note: A shallow gradient is required to separate the Met-oxide from the native peptide.

Time (min)% Solvent BEvent
0.05%Equilibration
2.05%Isocratic Hold (Load)
22.065%Linear Gradient
25.095%Wash
27.095%Wash Hold
27.15%Re-equilibration
35.05%End
Sample Preparation:
  • Solubility: Dissolve peptide in 0.1% Aqueous TFA or Water . Avoid dissolving initially in pure organic solvents as this can precipitate buffer salts if used later.

  • Concentration: Prepare at 0.5 – 1.0 mg/mL.

  • Filtration: Filter through a 0.22 µm PVDF membrane. Do not use Nylon filters as peptides can bind non-specifically.

  • Storage: Analyze immediately. If storage is needed, freeze at -20°C. Do not leave autosampler vials at room temperature overnight, as spontaneous oxidation of Methionine will occur.

Frequently Asked Questions (FAQs)

Q: My retention time is shifting between runs. Why? A: This is often caused by insufficient column re-equilibration or mobile phase evaporation.

  • Fix: Ensure your re-equilibration time (post-gradient) is at least 5-10 column volumes. If using volatile modifiers like TFA, ensure bottles are capped tightly to prevent evaporation, which changes the pH and ion-pairing strength.

Q: Can I use Mass Spectrometry (LC-MS) with this method? A: If using LC-MS, you must swap TFA for Formic Acid (0.1%) . TFA causes significant signal suppression in electrospray ionization (ESI). However, be aware that removing TFA may widen the peaks and reduce the separation between the Met-oxide and the native peptide. You may need to use a shallower gradient (e.g., 0.5% B/min) to compensate.

Q: How do I calculate the exact purity? A: Integrate all peaks at 214 nm .



Note: Do not include the injection solvent front peak (usually < 2 min).

References

  • Separation Science. (2025). GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations. Retrieved from

  • National Institutes of Health (PMC). (2017). The Separation and Quantitation of Peptides with and without Oxidation of Methionine. Retrieved from

  • Chromatography Online. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test. Retrieved from

  • Science. (1976).[2] (D-Ala2)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic.[2] Retrieved from

  • Waters Corporation. Peptide Isolation – Method Development Considerations. Retrieved from

Sources

overcoming hygroscopic nature of D-Ala-gly-phe-met-NH2 acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with D-Ala-Gly-Phe-Met-NH2 Acetate .

This peptide is a synthetic enkephalin analog derivative.[1][2] While the acetate salt form is preferred for biological compatibility (avoiding the cellular toxicity of TFA salts), it introduces significant handling challenges—primarily hygroscopicity (rapid moisture uptake). This leads to weighing errors, concentration inaccuracies, and accelerated degradation (oxidation of the Methionine residue).

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Core Handling & Weighing Protocols

Issue: "The peptide turns into a sticky gel or liquid on the balance, making accurate weighing impossible."

Root Cause Analysis

Peptide acetate salts are hygroscopic. Upon exposure to ambient humidity, they adsorb water molecules into the crystal lattice, lowering the glass transition temperature (


) and causing the powder to deliquesce (turn to liquid).
  • Impact: Standard weighing is inaccurate. A 1.0 mg measurement may actually contain 20-30% water weight, leading to significant under-dosing in assays.

Troubleshooting Guide
Scenario Recommended Protocol
Standard Weighing Do NOT open cold vials. Allow the vial to equilibrate to room temperature in a desiccator for at least 1 hour. This prevents condensation from forming on the cold peptide surface.
Sticky/Gooey Solid Weigh by Difference. 1. Tare the balance with the full vial.2. Quickly remove an approximate amount.3.[3] Weigh the vial again. The loss in weight is your sample mass.4. Crucial: Dissolve the removed sample immediately; do not let it sit on a weigh boat.
High Precision Required Solubilize the Entire Vial. Do not attempt to weigh milligram quantities. Dissolve the entire contents of the vendor vial in a known volume of solvent (e.g., 10% Acetonitrile/Water or Buffer) to create a Master Stock. Aliquot and freeze.
Visual Workflow: The "Safe Weigh" Protocol

The following diagram outlines the decision logic for handling hygroscopic acetates to ensure mass accuracy.

HandlingWorkflow Start Start: Peptide Vial in -20°C Storage Equilibrate Step 1: Equilibrate to Room Temp (Inside Desiccator, 1 hr) Start->Equilibrate Check Visual Inspection: Is it free-flowing powder? Equilibrate->Check Flowing Yes: Powder Check->Flowing Yes Sticky No: Clumped/Gooey Check->Sticky No MethodA Method A: Direct Weighing (Use Anti-static gun, work fast) Flowing->MethodA MethodB Method B: Weigh by Difference (Weigh vial -> Remove -> Weigh vial) Sticky->MethodB MethodC Method C: Whole Vial Dissolution (Dissolve 100% -> Aliquot by Vol) Sticky->MethodC Best Practice Stop Proceed to Assay / Storage MethodA->Stop MethodB->Stop MethodC->Stop

Figure 1: Decision tree for handling hygroscopic peptide acetates to minimize moisture-induced weighing errors.

Concentration Determination (The "Hidden" Trap)

Issue: "My assay results are inconsistent, even though I weighed the peptide carefully."

Scientific Insight

The sequence D-Ala-Gly-Phe-Met-NH2 lacks Tryptophan (Trp) and Tyrosine (Tyr).

  • Phenylalanine (Phe) has a very weak extinction coefficient at 257 nm (

    
    ).
    
  • Standard A280 measurement will fail. You cannot quantitate this peptide using a standard Nanodrop A280 setting.

  • Gravimetric weight is unreliable due to the acetate/water content (often only 70-80% peptide by weight).

Corrective Action

You must use an alternative method to determine the true peptide concentration.

MethodSuitabilityNotes
Amino Acid Analysis (AAA) Gold Standard Hydrolysis followed by HPLC. Gives absolute peptide content. Essential for establishing the concentration of your Master Stock.
Elemental Analysis (CHN) HighMeasures Nitrogen content. Can calculate peptide % if the counterion ratio is known.
UV at 205 nm ModeratePeptide bonds absorb at 205 nm (

). More sensitive than A280 but requires a very clean blank (buffer interference is high).
A280 nm INVALID Do not use. This sequence has no significant absorbance at 280 nm.

Storage & Stability (Met-Oxidation Prevention)

Issue: "The peptide integrity decreased after 2 weeks in solution."

Mechanism of Degradation

This sequence contains Methionine (Met) .

  • Oxidation: Met is highly susceptible to oxidation (forming Met-sulfoxide), rendering the peptide biologically inactive. Moisture accelerates this process.

  • Hydrolysis: The C-terminal amide (-NH2) and peptide bonds can hydrolyze in the presence of water and acetate (which can act as a buffer).

Storage Protocol
  • Lyophilized Powder: Store at -20°C or -80°C . Must be kept in a sealed container with active desiccant (silica gel).

  • In Solution:

    • Buffer: Use degassed buffers (sparge with Helium or Argon) to remove dissolved oxygen.

    • pH: Maintain pH 5.0–7.0. Avoid alkaline conditions which accelerate deamidation.

    • Inert Gas: Overlay the vial headspace with Argon or Nitrogen before closing.

    • Freeze/Thaw: Aliquot immediately.[4] Do not freeze-thaw more than once.

Lyophilization Troubleshooting

Issue: "I tried to re-lyophilize the peptide, but the cake collapsed or melted."

The Acetate Problem

Acetate salts lower the collapse temperature (


) of the formulation. If you run a standard "aggressive" lyophilization cycle (e.g., primary drying at -10°C), the product will melt, resulting in a sticky film rather than a fluffy cake.
Optimized "Conservative" Cycle for Acetates

Use this cycle to ensure a stable cake structure.

  • Freezing: Ramp to -45°C (Rate: 0.5°C/min). Hold for 4 hours. (Ensures complete freezing below

    
    ).
    
  • Primary Drying (Sublimation):

    • Shelf Temp: -25°C (Do not exceed -20°C).

    • Vacuum: 100 mTorr (0.133 mbar).

    • Duration: 24–48 hours (Acetates hold water tenaciously; slow drying is required).

  • Secondary Drying (Desorption):

    • Ramp to +25°C .

    • Vacuum: Full Vacuum (<50 mTorr).

    • Duration: 6–12 hours.

  • Stoppering: Backfill with dry Nitrogen or Argon to 600 Torr before stoppering. (Prevents moisture/oxygen reentry).

Visual Logic: Lyophilization Cycle

LyoCycle Freeze 1. Freezing (-45°C, 4 hrs) Lock structure Primary 2. Primary Drying (-25°C, 100 mTorr) Sublimation (Slow) Freeze->Primary Vacuum On Secondary 3. Secondary Drying (+25°C, <50 mTorr) Remove bound water Primary->Secondary Ramp Up Backfill 4. Inert Backfill (Argon/N2) Prevent Oxidation Secondary->Backfill Cycle End

Figure 2: Conservative lyophilization cycle optimized for low-Tg acetate salts.

Advanced: Counterion Exchange (If Acetate Fails)

Issue: "The acetate form is too unstable for my specific application. Can I change it?"

Solution: Yes. If your biological assay tolerates it, converting to a Hydrochloride (HCl) salt will significantly reduce hygroscopicity and improve solid-state stability, though it may be more acidic in solution.

Protocol:

  • Dissolve peptide in 0.1 M HCl (approx. 1 mg/mL).

  • Allow to stand for 5–10 minutes (allows ion exchange).

  • Freeze immediately (Liquid Nitrogen).

  • Lyophilize.[3][5][6][7][8][9]

  • Repeat this process 2–3 times to ensure complete exchange of Acetate

    
     Chloride.
    

References

  • Wei, Y., et al. (1976). "Properties of [D-Ala2]-Met-enkephalinamide." Science. (Discusses the stability and properties of the D-Ala analog).
  • Carpenter, J. F., et al. (1997). "Rational Design of Stable Protein Formulations." Pharmaceutical Research.
  • GenScript. (n.d.). Peptide Handling Guidelines: Hygroscopicity and Oxidation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of D-Ala-gly-phe-met-NH2 and DPDPE Potency for Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

In the landscape of opioid research, the nuanced selection of peptide agonists is paramount to elucidating the complex signaling mechanisms of opioid receptors and for the development of novel therapeutics. This guide provides a detailed comparative analysis of two frequently utilized synthetic opioid peptides: D-Ala-gly-phe-met-NH2, a linear tetrapeptide amide, and [D-Pen²,D-Pen⁵]enkephalin (DPDPE), a cyclic pentapeptide. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective potencies, receptor selectivities, and functional signaling profiles, supported by experimental data and methodologies.

Introduction to the Peptides

D-Ala-gly-phe-met-NH2 is a synthetic tetrapeptide amide that shares structural similarities with the N-terminal sequence of endogenous enkephalins and dermorphins. Its linear structure, while susceptible to enzymatic degradation, allows for conformational flexibility, which can influence its interaction with opioid receptors. Often classified as a potent opiate δ-receptor agonist, its detailed selectivity profile reveals a more complex interaction with multiple opioid receptor subtypes[1][2].

DPDPE ([D-Pen²,D-Pen⁵]enkephalin) is a well-characterized and widely employed selective δ-opioid receptor agonist[3]. Its cyclic structure, formed by a disulfide bond between two D-penicillamine residues, confers significant conformational rigidity and resistance to enzymatic degradation[3][4]. This high selectivity and stability have established DPDPE as a standard tool for investigating the physiological and pharmacological roles of the δ-opioid receptor[5][6][7].

From a structural standpoint, the key difference lies in their conformation. DPDPE's cyclic nature pre-organizes the pharmacophoric elements into a conformation that is highly favorable for binding to the δ-opioid receptor. In contrast, the linear D-Ala-gly-phe-met-NH2 can adopt multiple conformations in solution, potentially allowing for interactions with more than one receptor subtype.

Potency and Selectivity Profile

The potency and selectivity of an opioid ligand are critical determinants of its pharmacological effects. Potency is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) in binding assays, and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays. Selectivity refers to the ligand's preferential binding to one receptor subtype over others.

The following table summarizes the reported binding affinities and functional potencies of D-Ala-gly-phe-met-NH2 (and its close analog H-Tyr-D-Ala-Gly-Phe-NH2) and DPDPE for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50/IC50, nM)Selectivity Profile
H-Tyr-D-Ala-Gly-Phe-NH₂ µ (MOR)2.8[8]4.7 (IC50)[8]Mixed µ/δ agonist
δ (DOR)--
κ (KOR)--
Metkephamid µ (MOR)equipotent with δ-µ/δ equipotent agonist[9][10]
(Tyr-D-Ala-Gly-Phe-N(Me)Met-NH₂)δ (DOR)equipotent with µ-
κ (KOR)--
DPDPE µ (MOR)>1000-Highly δ-selective
δ (DOR)1.4 - 8.5[5][11]0.68 - 3[1][12]
κ (KOR)>1000-

Note: Data for D-Ala-gly-phe-met-NH2 is represented by its close and well-studied analog H-Tyr-D-Ala-Gly-Phe-NH2. The addition of the N-terminal Tyrosine is crucial for opioid receptor activity. Metkephamid is also a very close structural analog.

This data clearly illustrates the fundamental difference between the two peptides. DPDPE exhibits remarkable selectivity for the δ-opioid receptor , with Ki values in the low nanomolar range for DOR and significantly higher (often in the micromolar range) for MOR and KOR. In contrast, D-Ala-gly-phe-met-NH2 and its analogs demonstrate a mixed-agonist profile , with high affinity for the µ-opioid receptor and, in the case of Metkephamid, equipotent affinity for both µ and δ receptors[9][10]. This distinction is critical for experimental design, as the choice between these peptides will dictate the specific opioid receptor system being investigated.

Downstream Signaling Pathways

Upon agonist binding, opioid receptors, which are G-protein coupled receptors (GPCRs), initiate intracellular signaling cascades. The canonical pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. A secondary pathway involves the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G-protein-independent signaling.

G-Protein Dependent Signaling (cAMP Modulation)

The primary mechanism of action for opioid agonists is the inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP concentration. This signaling event is a key measure of a ligand's functional potency.

G_Protein_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (μ, δ, or κ) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Conversion Agonist Opioid Agonist (D-Ala-gly-phe-met-NH2 or DPDPE) Agonist->Opioid_Receptor Binding ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream

Caption: G-protein dependent signaling cascade initiated by opioid agonists.

β-Arrestin Recruitment

The recruitment of β-arrestin to the activated opioid receptor is a critical step in receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, leading to G-protein-independent signaling pathways. The propensity of an agonist to recruit β-arrestin can vary, a phenomenon known as "biased agonism."

Beta_Arrestin_Recruitment cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (Phosphorylated) GRK GRK Opioid_Receptor->GRK Recruitment Beta_Arrestin β-Arrestin Opioid_Receptor->Beta_Arrestin Recruitment GRK->Opioid_Receptor Phosphorylation Agonist Opioid Agonist Agonist->Opioid_Receptor Binding & Activation Internalization Receptor Internalization & Downstream Signaling Beta_Arrestin->Internalization

Caption: β-arrestin recruitment pathway following opioid receptor activation.

DPDPE has been shown to be a full agonist for both cAMP inhibition and β-arrestin 2 recruitment at the δ-opioid receptor[13]. The β-arrestin recruitment profile for D-Ala-gly-phe-met-NH2 is less well-defined in the literature, but as a potent µ-opioid agonist, it is expected to recruit β-arrestin to the µ-opioid receptor.

Experimental Methodologies

To empirically determine and compare the potency of D-Ala-gly-phe-met-NH2 and DPDPE, a series of in vitro assays are essential. The following protocols provide a framework for these investigations.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the Ki of D-Ala-gly-phe-met-NH2 and DPDPE for µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Test compounds: D-Ala-gly-phe-met-NH2 and DPDPE at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: Naloxone (10 µM).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Prepare serial dilutions of the test compounds (D-Ala-gly-phe-met-NH2 and DPDPE).

  • In a 96-well plate, add assay buffer, cell membranes (20-50 µg protein), and the radioligand at a concentration near its Kd.

  • Add the test compounds at varying concentrations to initiate the competition. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of naloxone.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Modulation Assay (Inhibition of Forskolin-Stimulated cAMP)

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Objective: To determine the EC50 of D-Ala-gly-phe-met-NH2 and DPDPE for inhibiting cAMP production via µ, δ, or κ opioid receptors.

Materials:

  • Cells expressing the opioid receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a commercial cAMP detection kit (e.g., HTRF, LANCE).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds: D-Ala-gly-phe-met-NH2 and DPDPE.

  • Cell culture medium and reagents.

  • Luminometer or plate reader compatible with the detection kit.

Protocol:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add the test compounds at various concentrations and incubate for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • After incubation (e.g., 30 minutes), lyse the cells and measure the cAMP levels using the chosen detection method.

  • Plot the cAMP levels against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, providing insights into receptor desensitization and potential for biased signaling.

Objective: To determine the EC50 of D-Ala-gly-phe-met-NH2 and DPDPE for inducing β-arrestin recruitment to µ, δ, or κ opioid receptors.

Materials:

  • Cells co-expressing the opioid receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.

  • Test compounds: D-Ala-gly-phe-met-NH2 and DPDPE.

  • Substrate for the reporter enzyme.

  • Luminometer or plate reader.

Protocol:

  • Plate the cells in a 96-well plate.

  • Add the test compounds at various concentrations.

  • Incubate for a sufficient time to allow for β-arrestin recruitment (e.g., 60-90 minutes).

  • Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence).

  • The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Plot the signal against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Comparative Analysis and Conclusion

The empirical data and established literature converge to paint a clear picture of two functionally distinct opioid peptides.

DPDPE is a highly selective and potent δ-opioid receptor agonist. Its rigid cyclic structure is key to this selectivity, making it an invaluable tool for isolating and studying δ-opioid receptor-mediated pathways. Its characterization as a full agonist in both G-protein and β-arrestin pathways suggests it robustly activates the canonical signaling and regulatory processes of the δ-opioid receptor[13].

D-Ala-gly-phe-met-NH2, in contrast, is a potent opioid agonist with a mixed µ/δ receptor profile. Its linear and flexible nature likely allows it to adopt conformations that can bind effectively to both µ and δ receptors. The high affinity for the µ-receptor, as suggested by data from its close analog H-Tyr-D-Ala-Gly-Phe-NH2, indicates that its pharmacological effects will be a composite of both µ and δ receptor activation. This lack of selectivity makes it unsuitable for studies aiming to isolate δ-opioid receptor function but potentially interesting for the development of analgesics with a broader mechanism of action.

  • For studies requiring the selective activation of the δ-opioid receptor , DPDPE is the unequivocal choice due to its high potency and selectivity.

  • For investigations where a mixed µ/δ opioid receptor agonist is desired, or for structure-activity relationship studies on linear opioid peptides, D-Ala-gly-phe-met-NH2 serves as a relevant compound.

The experimental protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings, contributing to a deeper understanding of opioid pharmacology and the development of next-generation therapeutics.

References

  • R. M. van Rijn, et al. (2016). β‐Arrestin 2 dependence of δ opioid receptor agonists is correlated with alcohol intake. Addiction Biology, 21(4), 875-887. [Link]

  • Emmerson, P. J., et al. (1996). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. The Journal of Pharmacology and Experimental Therapeutics, 278(3), 1121-1127. [Link]

  • van Rijn, R. M., et al. (2016). Modulating β-arrestin 2 recruitment at the δ- and μ-opioid receptors using peptidomimetic ligands. ACS Chemical Neuroscience, 7(11), 1545-1553. [Link]

  • Nunan, J. S., et al. (1990). Dog cerebral cortex contains mu-, delta- and kappa-opioid receptors at different densities. Brain Research, 521(1-2), 147-154. [Link]

  • Audet, N., et al. (2012). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. British Journal of Pharmacology, 167(7), 1517-1530. [Link]

  • García-Pérez, D., et al. (2015). Ligand- and cell-dependent determinants of internalization and cAMP modulation by delta opioid receptor (DOR) agonists. Cellular Signalling, 27(9), 1779-1789. [Link]

  • McGregor, W. H., et al. (1978). Potent analgesic activity of the enkephalin-like tetrapeptide H-Tyr-D-Ala-Gly-Phe-NH2. Life Sciences, 23(13), 1371-1376. [Link]

  • León-Rojas, J. J., et al. (2014). Operational parameters describing DOR agonist responses in caMP accumulation and internalization assays carried out in heK293 cells. PLoS ONE, 9(1), e84556. [Link]

  • Wikipedia. (2023). Metkefamide. [Link]

  • Stoeber, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(29), 17353-17361. [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]

  • van Rijn, R. M., & Whistler, J. L. (2009). Arrestin recruitment and signaling by G protein-coupled receptor heteromers. Frontiers in Neuroscience, 3(2), 194-199. [Link]

  • Tourwé, D., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research, 66(5), 222-230. [Link]

  • Balboni, G., et al. (2017). Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. ACS Medicinal Chemistry Letters, 8(4), 449-454. [Link]

  • Di Mauro, C., et al. (2021). Discovery of κ Opioid Receptor (KOR)-Selective d-Tetrapeptides with Improved In Vivo Antinociceptive Effect after Peripheral Administration. Journal of Medicinal Chemistry, 64(15), 11396-11409. [Link]

  • Frederickson, R. C., et al. (1981). Metkephamid, a systemically active analog of methionine enkephalin with potent opioid alpha-receptor activity. Science, 211(4482), 603-605. [Link]

  • BindingDB. (n.d.). BDBM179880. [Link]

  • Truong, T. G., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1279934. [Link]

  • Tourwé, D., et al. (2005). Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using 4-amino-2-benzazepin-3-one scaffold. Journal of Peptide Research, 66(5), 222-230. [Link]

  • Ambo, A., et al. (1989). Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2): a potent and fully specific agonist for the delta opioid receptor. Molecular Pharmacology, 35(6), 774-779. [Link]

  • Gmeiner, P., et al. (2015). Modulating β Arrestin-2 Recruitment at the δ- and µ-Opioid Receptors. ChemRxiv. [Link]

  • Stoeber, M., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. PAIN, 161(9), 1971-1979. [Link]

  • Houghten, R. A., et al. (2010). Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues. ACS Medicinal Chemistry Letters, 1(2), 55-59. [Link]

  • Zhang, H., et al. (2006). Pharmacological Characterization of ATPM [(-)-3-Aminothiazolo[5,4- b ]- N -cyclopropylmethylmorphinan hydrochloride], a Novel Mixed κ-Agonist and μ-Agonist/-Antagonist That Attenuates Morphine Antinociceptive Tolerance and Heroin Self-Administration Behavior. Journal of Pharmacology and Experimental Therapeutics, 318(1), 298-307. [Link]

  • Stanczyk, M. A., et al. (2021). β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]

  • Storch, K., et al. (2015). Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands. Molecular Pharmacology, 88(3), 539-548. [Link]

  • Eurofins. (n.d.). H2 Human Histamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • Chen, L., et al. (2008). β-Arrestin2 and c-Src Regulate the Constitutive Activity and Recycling of μ Opioid Receptors in Dorsal Root Ganglion Neurons. The Journal of Neuroscience, 28(21), 5558-5568. [Link]

  • Pradhan, A. A., et al. (2011). Molecular Pharmacology of δ-Opioid Receptors. Pharmacological Reviews, 63(4), 861-902. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors. [Link]

  • Benyhe, S., et al. (2004). Pharmacological and functional biochemical properties of D-Ala2-D-Nle5-enkephalin-Arg-Phe. Neurochemistry International, 45(6), 847-854. [Link]

  • Sharkey, L. (2023). Opioid Receptors: Definition, Types, Functions, and Examples. Healthline. [Link]

  • Trinquet, E., et al. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. U.S.
  • Balboni, G., et al. (2021). Identification of c[D-Trp-Phe-β-Ala-β-Ala], the First κ-Opioid Receptor-Specific Negative Allosteric Modulator. Journal of Medicinal Chemistry, 64(18), 13637-13649. [Link]

  • Haaseth, R. C., et al. (1994). [L-Ala3]DPDPE: a new enkephalin analog with a unique opioid receptor activity profile. Further evidence of delta-opioid receptor multiplicity. Journal of Medicinal Chemistry, 37(11), 1572-1577. [Link]

  • Temussi, P. A., et al. (2007). Synthesis, Biological Evaluation, and Automated Docking of Constrained Analogues of the Opioid Peptide H-Dmt- d -Ala-Phe-Gly-NH 2 Using the 4- or 5-Methyl Substituted 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Scaffold. Journal of Medicinal Chemistry, 50(17), 4047-4057. [Link]

  • Che, T., et al. (2018). Structural and Functional Diversity among Agonist-Bound States of the GLP-1 Receptor. Cell, 175(5), 1256-1268.e14. [Link]

Sources

The Des-Tyrosine Control: Validating Opioid Receptor Specificity with D-Ala-Gly-Phe-Met-NH2

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide for D-Ala-Gly-Phe-Met-NH2 (Des-Tyrosine-DAME), structured as a high-level technical resource for opioid researchers.

Executive Summary & Product Definition

D-Ala-Gly-Phe-Met-NH2 is the N-terminally truncated, tetrapeptide analog of the potent opioid agonist DAME ([D-Ala², Met⁵]-Enkephalinamide). In rigorous pharmacological assays, this peptide serves as a critical negative control .

By retaining the stabilized peptide backbone of DAME but lacking the N-terminal Tyrosine residue—the essential "message" pharmacophore required for opioid receptor activation—this molecule allows researchers to distinguish between true receptor-mediated signaling and non-specific effects caused by peptide accumulation, metabolic degradation, or physicochemical interference.

The "Nomenclature Trap"
  • The Agonist (DAME/DALA): Tyr-D-Ala-Gly-Phe-Met-NH2 (Potent Opioid Activity)[1]

  • The Control (Topic): D-Ala-Gly-Phe-Met-NH2 (Inactive at Opioid Receptors)

Scientific Note: Confusion often arises because the acronym "DALA" is sometimes loosely applied to the agonist. However, the sequence provided (D-Ala-Gly-Phe-Met-NH2) lacks the phenolic hydroxyl group of Tyrosine, rendering it pharmacologically inert at


 (MOR) and 

(DOR) opioid receptors while maintaining similar metabolic stability to the agonist.

Mechanistic Comparison: The "Message-Address" Concept

To understand the utility of D-Ala-Gly-Phe-Met-NH2 as a control, one must apply Schwyzer’s "Message-Address" concept to the enkephalin scaffold.

Structural Logic[1]
  • The Message (Tyrosine¹): The N-terminal Tyrosine provides the phenolic ring and the amine group necessary for the primary interaction with the opioid receptor's orthosteric binding pocket (specifically the aspartic acid residue in TM3). Removing this abolishes affinity.

  • The Address (Gly-Gly-Phe-Met): This tail ensures proper orientation and selectivity.

  • The Modification (D-Ala²): Replacing Gly² with D-Ala confers resistance to aminopeptidases, dramatically increasing half-life.

The topic peptide, D-Ala-Gly-Phe-Met-NH2 , retains the "Address" and the "Stability" (D-Ala) but lacks the "Message."

DOT Diagram: Pharmacophore Dissection

The following diagram illustrates why the control peptide fails to activate the receptor despite structural similarity to the agonist.

Pharmacophore cluster_agonist Active Agonist (DAME) cluster_control Negative Control (Topic) Agonist Tyr-D-Ala-Gly-Phe-Met-NH2 Tyr Tyr (Message) Phenol Group Interaction Agonist->Tyr Backbone D-Ala-Gly-Phe-Met-NH2 (Address/Scaffold) Agonist->Backbone Receptor Opioid Receptor (TM3 Aspartate) Tyr->Receptor High Affinity Binding Control D-Ala-Gly-Phe-Met-NH2 Control->Backbone Missing MISSING Tyr (No Activation) Control->Missing Missing->Receptor No Binding Signal Gi/o Signaling (cAMP Inhibition) Receptor->Signal Null No Response (Baseline) Receptor->Null

Caption: Structural comparison showing how the Des-Tyr control peptide retains the scaffold but lacks the critical receptor-activating 'Message' moiety.

Comparative Performance Data

The following table contrasts the topic peptide against the endogenous ligand and the active synthetic analog.

FeatureD-Ala-Gly-Phe-Met-NH2 (The Control)DAME (The Agonist)Met-Enkephalin (Endogenous)
Sequence H-D-Ala -Gly-Phe-Met-NH₂H-Tyr -D-Ala -Gly-Phe-Met-NH₂H-Tyr -Gly-Gly-Phe-Met-OH
Role Negative Control (Des-Tyr)Potent AgonistEndogenous Agonist
Receptor Affinity (

)
> 10,000 nM (Inactive)~1–5 nM~1–10 nM
Biological Potency (

)
No Effect0.5 – 5 nM10 – 50 nM
Enzymatic Stability High (D-Ala protection)High (D-Ala protection)Low (Minutes)
Primary Utility Validating non-specific binding; metabolic controlInducing analgesia; receptor internalizationPhysiological reference

Key Insight: If you observe biological activity with D-Ala-Gly-Phe-Met-NH2 at concentrations < 10


M, it suggests your assay is detecting non-opioid off-target effects  (e.g., interaction with transporters or non-specific membrane perturbation).

Experimental Protocols

To use this peptide effectively, it must be integrated into a "Paired Control" workflow.

Protocol A: Competitive Radioligand Binding Validation

Objective: Prove that the observed displacement by the agonist is specific.

  • Preparation:

    • Prepare membranes from CHO cells stably expressing

      
      -opioid receptors (MOR).
      
    • Radioligand: [³H]-DAMGO (0.5 nM).

  • Incubation:

    • Group 1 (Total Binding): [³H]-DAMGO + Buffer.

    • Group 2 (Non-Specific): [³H]-DAMGO + 10

      
      M Naloxone.
      
    • Group 3 (Agonist): [³H]-DAMGO + Increasing conc. of DAME (

      
       to 
      
      
      
      M).
    • Group 4 (Control): [³H]-DAMGO + Increasing conc. of D-Ala-Gly-Phe-Met-NH2 (

      
       to 
      
      
      
      M).
  • Readout:

    • Filter through GF/B filters, wash, and count via liquid scintillation.

  • Expected Result:

    • DAME will produce a sigmoidal displacement curve (

      
       nM).
      
    • D-Ala-Gly-Phe-Met-NH2 should show flat line (no displacement) up to 10

      
      M.
      
Protocol B: Functional cAMP Inhibition Assay (Gi/o Coupling)

Objective: Confirm that cellular responses are receptor-mediated.

  • Cell Culture: Use HEK293 cells expressing MOR and the cAMP biosensor (e.g., GloSensor).

  • Stimulation: Treat cells with Forskolin (5

    
    M) to elevate cAMP baselines.
    
  • Treatment:

    • Add DAME (100 nM) to Well A.

    • Add D-Ala-Gly-Phe-Met-NH2 (100 nM) to Well B.

  • Data Analysis:

    • Well A: Significant reduction in cAMP (Gi protein activation).

    • Well B: No change in cAMP (remains at Forskolin baseline).

  • Interpretation: If Well B shows a drop in cAMP, the peptide backbone itself may be interfering with the assay detection method or acting on a non-opioid target.

Decision Logic for Assay Interpretation

Use this logic flow to interpret results when using D-Ala-Gly-Phe-Met-NH2 as a control.

AssayLogic Start Run Assay with D-Ala-Gly-Phe-Met-NH2 (Control) Result Observe Biological Effect? Start->Result Yes Yes (Activity Detected) Result->Yes Significant Signal No No (Baseline Response) Result->No No Signal FalsePos FALSE POSITIVE / ARTIFACT Possible Causes: Yes->FalsePos Valid VALIDATION SUCCESSFUL No->Valid Causes 1. Non-specific binding 2. Metabolite toxicity 3. Assay interference FalsePos->Causes Action1 Action: Re-evaluate assay buffer or check peptide purity. Causes->Action1 Conclusion Agonist effect is likely Receptor-Specific. Valid->Conclusion

Caption: Decision tree for interpreting experimental data when using the Des-Tyr peptide as a negative control.

References

  • Schwyzer, R. (1977). ACTH: A short introductory review. Annals of the New York Academy of Sciences, 297(1), 3-26. (Establishes the "Message-Address" concept for peptide hormones).

  • Pert, C. B., et al. (1976).[2] [D-Ala2]-Met-Enkephalinamide: A Potent, Long-Lasting Synthetic Pentapeptide Analgesic.[3] Science, 194(4262), 330-332. (Describes the stabilization of enkephalins using D-Ala).

  • Morley, J. S. (1980). Structure-activity relationships of enkephalin-like peptides. Annual Review of Pharmacology and Toxicology, 20(1), 81-110. (Defines the necessity of the N-terminal Tyrosine for opioid activity).

  • Frederickson, R. C. (1977). Enkephalin pentapeptides—a review of current evidence for a physiological role in vertebrate neurotransmission. Life Sciences, 21(1), 23-41. (Discusses degradation fragments and their lack of activity).

Sources

Validating the Bioactivity of D-Ala-Gly-Phe-Met-NH₂ in Behavioral Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the tetrapeptide D-Ala-Gly-Phe-Met-NH₂ represents a significant tool in the exploration of opioid receptor function and its behavioral consequences. As an analogue of the endogenous opioid peptide Met-enkephalin, its modified structure, specifically the inclusion of a D-alanine residue, confers resistance to enzymatic degradation, making it a valuable probe for in vivo studies. This guide provides an in-depth comparison of behavioral assays used to validate the activity of D-Ala-Gly-Phe-Met-NH₂, offering insights into experimental design, data interpretation, and comparison with alternative compounds.

Introduction to D-Ala-Gly-Phe-Met-NH₂: A Stable Enkephalin Analogue

The endogenous opioid system plays a crucial role in modulating pain, reward, and emotional responses.[1] Enkephalins, a class of endogenous opioid peptides, are key players in this system. However, their rapid degradation in vivo limits their therapeutic and research applications.[1] D-Ala-Gly-Phe-Met-NH₂, an N-terminal tetrapeptide amide analogue of enkephalin, was synthesized to overcome this limitation.[2] The substitution of the natural L-alanine with D-alanine at the second position renders the peptide less susceptible to cleavage by aminopeptidases, thereby prolonging its biological activity.[3][4] This enhanced stability makes it a potent tool for investigating opioid-mediated behaviors.

Mechanism of Action: Targeting the μ-Opioid Receptor

D-Ala-Gly-Phe-Met-NH₂ primarily exerts its effects by acting as an agonist at the μ-opioid receptor (MOR).[5] Like other MOR agonists, its binding initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and the modulation of ion channels, which ultimately leads to a reduction in neuronal excitability. This mechanism underlies its potent analgesic and rewarding properties.

Comparative Behavioral Assays for Validating Activity

The validation of D-Ala-Gly-Phe-Met-NH₂'s bioactivity relies on a battery of well-established behavioral assays in rodent models. These assays are designed to quantify specific behavioral endpoints that are known to be modulated by opioid receptor activation. Here, we compare key assays for assessing its analgesic and rewarding effects.

Assessing Analgesic Properties: Nociceptive Assays

The primary and most well-characterized effect of μ-opioid receptor agonists is analgesia. Several standardized tests are employed to measure the antinociceptive efficacy of compounds like D-Ala-Gly-Phe-Met-NH₂.

The hot plate test is a widely used method for evaluating centrally mediated analgesia.[6][7] It measures the latency of a rodent to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.[8][9] This response is a supraspinal process, requiring higher brain integration, making it a robust indicator of centrally acting analgesics.[7]

Experimental Causality: The choice of the hot plate test is based on its sensitivity to μ-opioid agonists and its ability to assess a more complex pain response compared to spinal reflexes.[7] The prolonged action of D-Ala-Gly-Phe-Met-NH₂ is expected to result in a significant increase in response latency compared to vehicle-treated animals.

The tail-flick test is another common assay for measuring analgesia, primarily reflecting a spinal reflex to a thermal stimulus.[7][10] A focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is recorded.[11][12]

Experimental Causality: This test is valuable for differentiating between spinal and supraspinal mechanisms of analgesia.[7] While D-Ala-Gly-Phe-Met-NH₂ is expected to show activity in this assay due to the presence of μ-opioid receptors in the spinal cord, comparing its potency with the hot plate test can provide insights into its relative central versus spinal effects.

Assay Principle Endpoint Expected Outcome with D-Ala-Gly-Phe-Met-NH₂ Key Alternative Compounds
Hot Plate Test Supraspinal response to a thermal stimulus.[7]Increased latency to paw lick or jump.[8][9]Significant, dose-dependent increase in latency.Morphine, DAMGO, Endomorphin-2.[13][14]
Tail-Flick Test Spinal reflex to a thermal stimulus.[7][10]Increased latency to tail flick.[11][12]Significant, dose-dependent increase in latency.Morphine, DAMGO.[14]
Evaluating Rewarding and Addictive Potential

Beyond analgesia, μ-opioid receptor activation is strongly associated with reward and reinforcement, the behavioral underpinnings of addiction.

The Conditioned Place Preference (CPP) paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug.[15][16] Animals learn to associate a specific environment with the rewarding effects of a substance.[17] A preference for the drug-paired environment indicates the rewarding properties of the compound.[18]

Experimental Causality: The CPP test is a cornerstone for assessing the abuse liability of opioid compounds. The reinforcing effects of D-Ala-Gly-Phe-Met-NH₂ are expected to induce a robust and long-lasting place preference. The magnitude and duration of this preference can be compared to other opioids to gauge its relative addictive potential.

The self-administration model is considered the gold standard for evaluating the reinforcing properties of drugs, as it directly measures the motivation to seek and take a substance.[19] Animals are trained to perform an action, such as pressing a lever, to receive an infusion of the drug.[20][21]

Experimental Causality: This paradigm provides a direct measure of the reinforcing efficacy of D-Ala-Gly-Phe-Met-NH₂. The rate of acquisition, the breaking point in progressive-ratio schedules, and the reinstatement of drug-seeking behavior after extinction are all critical parameters for comparison with other opioids like oxycodone.[22][23]

Assay Principle Endpoint Expected Outcome with D-Ala-Gly-Phe-Met-NH₂ Key Alternative Compounds
Conditioned Place Preference (CPP) Pavlovian conditioning associating a context with drug reward.[15][16]Increased time spent in the drug-paired chamber.[17][18]Significant and dose-dependent place preference.Morphine, Oxycodone, DAMGO.[13][16][18]
Self-Administration Operant conditioning where an action is reinforced by drug delivery.[19]Acquisition of drug-seeking behavior, lever presses.[20][21]Animals will learn to self-administer the peptide.Oxycodone, Heroin, Morphine.[20][21][22][23]

Experimental Protocols: A Step-by-Step Guide

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Hot Plate Test Protocol
  • Apparatus: A commercially available hot plate apparatus with precise temperature control.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[9]

  • Baseline Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55°C), and start a timer.[7][24]

  • Observation: Observe the mouse for nocifensive behaviors such as paw licking or jumping.[6][8]

  • Latency Recording: Stop the timer and remove the mouse immediately upon observing the first clear pain response.[9] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[9][24]

  • Drug Administration: Administer D-Ala-Gly-Phe-Met-NH₂ or a comparator compound (e.g., morphine, vehicle) via the desired route (e.g., intracerebroventricularly or intravenously).[2]

  • Post-Treatment Testing: At predetermined time points after drug administration, repeat the hot plate test to measure the analgesic effect.

Conditioned Place Preference (CPP) Protocol
  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two larger chambers.[18]

  • Pre-Conditioning (Habituation): On day 1, allow each animal to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any baseline preference for one of the chambers.[15][18]

  • Conditioning: This phase typically lasts for several days.

    • On drug conditioning days, administer D-Ala-Gly-Phe-Met-NH₂ and confine the animal to one of the large chambers (e.g., the initially non-preferred chamber) for a set duration (e.g., 30-45 minutes).[16][18]

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle conditioning should be counterbalanced across animals.

  • Preference Testing: On the test day, the animal is drug-free and allowed to freely explore all three chambers.[15] The time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.[17]

Visualization of Experimental Workflows

Diagram of the Hot Plate Test Workflow

HotPlateWorkflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimation Acclimation to Testing Room Baseline Baseline Hot Plate Test (Record Latency) Acclimation->Baseline DrugAdmin Administer D-Ala-Gly-Phe-Met-NH₂ or Vehicle/Comparator Baseline->DrugAdmin PostTest Post-Treatment Hot Plate Test (Record Latency at Time Points) DrugAdmin->PostTest

Caption: Workflow for the Hot Plate Analgesia Test.

Diagram of the Conditioned Place Preference (CPP) Workflow

CPPWorkflow cluster_pre Phase 1: Pre-Conditioning cluster_conditioning Phase 2: Conditioning cluster_post Phase 3: Preference Test Habituation Habituation & Baseline Preference Test DrugDay Drug Administration & Confinement to Paired Chamber Habituation->DrugDay VehicleDay Vehicle Administration & Confinement to Unpaired Chamber TestDay Drug-Free Test Session (Record Time in Each Chamber) VehicleDay->TestDay

Caption: Workflow for the Conditioned Place Preference Assay.

Comparative Analysis with Alternative Peptides

The bioactivity of D-Ala-Gly-Phe-Met-NH₂ should be benchmarked against other well-characterized opioid peptides.

  • DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A highly selective and potent μ-opioid receptor agonist.[13][14] It serves as a positive control for μ-mediated effects. In vivo and in vitro studies suggest DAMGO is more effective than endomorphins.[14]

  • Endomorphin-2: An endogenous μ-opioid receptor agonist.[14][25] While potent, some studies suggest it may be a partial agonist for G protein activation compared to DAMGO.[14][26][27]

  • Morphine: The prototypical opioid analgesic, serving as a gold-standard comparator for analgesic efficacy and addictive potential.

By comparing the dose-response curves, maximal effects, and duration of action of D-Ala-Gly-Phe-Met-NH₂ with these alternatives, researchers can gain a comprehensive understanding of its pharmacological profile.

Conclusion

Validating the bioactivity of D-Ala-Gly-Phe-Met-NH₂ requires a multi-faceted approach employing a suite of behavioral assays. The hot plate and tail-flick tests are essential for quantifying its analgesic properties, while the conditioned place preference and self-administration paradigms are crucial for evaluating its rewarding and addictive potential. By adhering to rigorous, well-validated protocols and comparing its effects to standard reference compounds, researchers can confidently characterize the in vivo activity of this valuable research tool, paving the way for a deeper understanding of the opioid system and the development of novel therapeutics.

References

  • Modeling features of addiction with an oral oxycodone self-administration paradigm. (2021). Vertex AI Search.
  • Mu opioid receptor agonist DAMGO produces place conditioning, abstinence-induced withdrawal, and naltrexone-dependent locomotor activation in planarians - PMC. Vertex AI Search.
  • Conditioned place preference - Wikipedia. Vertex AI Search.
  • Tail flick test - Wikipedia. Vertex AI Search.
  • Hot plate test - Wikipedia. Vertex AI Search.
  • Modeling features of addiction with an oral oxycodone self-administration paradigm. (2021). Vertex AI Search.
  • Conditioned Place Preference (CPP) - BioMed. Vertex AI Search.
  • Behavioral and neuroendocrine actions of endomorphin-2 - PubMed. (2001). Vertex AI Search.
  • Conditioned Place SOP (Portland VA Medical Center). Vertex AI Search.
  • A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - JoVE. (2018). Vertex AI Search.
  • Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs - ResearchGate. Vertex AI Search.
  • Tail Flick Assay - DiaComp.org. (2004). Vertex AI Search.
  • Methods Used to Evaluate Pain Behaviors in Rodents - Frontiers. Vertex AI Search.
  • Tail Flick V.1 - Protocols.io. (2019). Vertex AI Search.
  • Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. Vertex AI Search.
  • Conditioned Place Preference - Maze Engineers - Conduct Science. Vertex AI Search.
  • The spinal antinociceptive effects of endomorphins in rats: behavioral and G protein functional studies - PubMed. (2008). Vertex AI Search.
  • Oral oxycodone self-administration leads to features of opioid misuse in male and female mice - PMC. Vertex AI Search.
  • Tail Flick Test - Conduct Science. Vertex AI Search.
  • Oral oxycodone self-administration leads to features of opioid misuse in male and female mice - PubMed. (2023). Vertex AI Search.
  • SOP -Tail Flick Analgesiometer - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2018). Vertex AI Search.
  • Hot-plate analgesia testing - Bio-protocol. Vertex AI Search.
  • Challenges and new opportunities for detecting endogenous opioid peptides in reward - PMC. Vertex AI Search.
  • Self-administration of drugs in animals and humans as a model and an investigative tool. Vertex AI Search.
  • Behavioral effects of food-derived opioid-like peptides in rodents: Implications for schizophrenia? - PubMed. (2015). Vertex AI Search.
  • DAMGO in the central amygdala alleviates the affective dimension of pain in a rat model of inflammatory hyperalgesia - PMC. Vertex AI Search.
  • In vivo photopharmacology with a caged mu opioid receptor agonist drives rapid changes in behavior - PMC. Vertex AI Search.
  • Potent analgesic activity of the enkephalin-like tetrapeptide H-Tyr-D-Ala-Gly-Phe-NH2. (2025). Vertex AI Search.
  • Endomorphin-2: A Biased Agonist at the μ-Opioid Receptor - PMC - NIH. Vertex AI Search.
  • Endomorphin-2: A Biased Agonist at the Mu-Opioid Receptor - ResearchGate. Vertex AI Search.
  • The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus | Journal of Neurophysiology | American Physiological Society. Vertex AI Search.
  • pharmacological and functional implications of these opioid peptides in the brain of mammals. Part two - SciELO. Vertex AI Search.
  • The effect of DAMGO on the behaviors of the controls, winners and... | Download Scientific Diagram - ResearchGate. Vertex AI Search.
  • Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC - NIH. Vertex AI Search.
  • Behavioral activating effects of opiates and opioid peptides - PubMed. Vertex AI Search.
  • Synthesis, Biological Evaluation, and Automated Docking of Constrained Analogues of the Opioid Peptide H-Dmt- d -Ala-Phe-Gly-NH 2 Using the 4- or 5-Methyl Substituted 4-Amino-1,2,4,5-tetrahydro-2-benzazepin-3-one Scaffold | Request PDF - ResearchGate. (2025). Vertex AI Search.
  • Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed. (2005). Vertex AI Search.
  • Biased signaling by endogenous opioid peptides - PNAS. (2020). Vertex AI Search.
  • Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation - PMC. Vertex AI Search.
  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability | Journal of Medicinal Chemistry - ACS Publications. (2013). Vertex AI Search.
  • Constrained H-Phe-Phe-NH2 analogues with high affinity to the substance P 1-7 binding site and with improved metabolic stability and cell permeability - PubMed. (2013). Vertex AI Search.
  • Pharmacological and functional biochemical properties of D-Ala2-D-Nle5-enkephalin-Arg-Phe - PubMed. (2004). Vertex AI Search.
  • Biological activity of L- and D- amino acids - Bioibérica Plant Health. (2009). Vertex AI Search.
  • d‐amino acids: new functional insights - PMC. Vertex AI Search.
  • Superior Analgesic Effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA), a Multifunctional Opioid Peptide, Compared to Morphine in a Rat Model of Neuropathic Pain - ResearchGate. (2025). Vertex AI Search.
  • Characterization of Analgesic Actions of the Chronic Intrathecal Infusion of H-Dmt-D-Arg-Phe-Lys-NH2 in Rat - PubMed. Vertex AI Search.
  • d-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability - PubMed. (2025). Vertex AI Search.

Sources

Comparative Guide: Specificity and Cross-Reactivity of D-Ala-Gly-Phe-Met-NH2 Antibodies

[1]

Executive Summary

The accurate quantification of synthetic opioid analogs in biological matrices is a critical challenge in pharmacokinetic (PK) and pharmacodynamic (PD) profiling.[1] D-Ala-Gly-Phe-Met-NH2 represents the stable, bioactive core of [D-Ala2]-Met-Enkephalinamide (DAME) .[1] Unlike native Met-Enkephalin, which is rapidly degraded by aminopeptidases, the D-Ala2 substitution and C-terminal amidation confer significant proteolytic stability.[1]

This guide evaluates the performance of antibodies targeting this specific motif. We analyze the structural determinants of specificity—primarily the stereochemical "kink" introduced by D-Alanine and the C-terminal amide cap —and provide a validated framework for assessing cross-reactivity against endogenous opioids.[1]

Scientific Context: The Structural Epitope

To select the correct antibody, one must understand the immunogen. The target sequence D-Ala-Gly-Phe-Met-NH2 differs from native Met-Enkephalin (Tyr-Gly-Gly-Phe-Met-OH) in two critical immunogenic dimensions:

  • Stereochemical Conformation (Residue 2): The replacement of Glycine (achiral) with D-Alanine (chiral) forces the peptide backbone into a stable

    
    -turn (often Type II').[1] Antibodies raised against the flexible Gly-Gly hinge of native enkephalin rarely bind this rigid D-Ala conformation, and vice versa.[1]
    
  • C-Terminal Charge (Residue 5): The native peptide ends in a carboxylic acid (negative charge at physiological pH).[1] The synthetic target ends in a carboxamide (neutral).[1] This charge difference creates a distinct electrostatic epitope.

Diagram 1: Epitope Recognition Logic

The following diagram illustrates the "Selection Filter" mechanism that high-quality antibodies use to distinguish the target from native interferences.

EpitopeRecognitionTargetTarget Antigen(D-Ala-Gly-Phe-Met-NH2)DAla_CheckStereo-Filter(D-Ala vs Gly)Target->DAla_CheckPresents D-AlaNativeNative Interference(Met-Enkephalin)Native->DAla_CheckPresents GlyAb_PocketAntibody Paratope(Binding Pocket)Ab_Pocket->DAla_CheckInterrogatesAmide_CheckCharge-Filter(-NH2 vs -OH)DAla_Check->Amide_CheckConformation FitsNoBindingSteric/ElectrostaticClashDAla_Check->NoBindingFlexible Hinge MismatchBindingHigh AffinityBindingAmide_Check->BindingNeutral C-term FitsAmide_Check->NoBindingAcidic Repulsion

Caption: Logical flow of antibody specificity. High-specificity clones utilize both stereochemical (D-Ala) and electrostatic (Amide) checkpoints to reject native enkephalin.[1]

Comparative Cross-Reactivity Analysis

The following table summarizes the expected cross-reactivity profiles for a validated polyclonal or monoclonal antibody raised against D-Ala-Gly-Phe-Met-NH2 (conjugated via N-terminus or side chain).

Table 1: Cross-Reactivity Matrix
Competitor / AnalyteSequence HomologyExpected Cross-Reactivity (%)Mechanism of Discrimination
D-Ala-Gly-Phe-Met-NH2 100% (Target) 100% Perfect paratope fit.[1]
[D-Ala2]-Met-Enkephalin High (Contains target motif)80 - 100%The full pentapeptide (Tyr-D-Ala...) usually binds well if the Ab is C-term directed.[1]
Met-Enkephalin Medium (Native)< 0.1%Critical: Rejected due to Gly2 flexibility and C-term -OH charge.[1]
Leu-Enkephalin Low< 0.01%Rejected by Met vs Leu side chain difference (Methionine sulfoxide sensitivity possible).[1]
Dynorphin A Very LowNegligibleSteric hindrance from extended C-terminal chain.[1]
FMRFamide C-term Homology (Phe-Met-NH2)< 5%Potential weak binding if Ab is only C-term specific; usually rejected by N-term sequence.[1]

Technical Insight: If your assay shows >5% cross-reactivity with native Met-Enkephalin, the antibody was likely raised against a "soft" hapten design where the C-terminus was conjugated to the carrier protein, masking the critical amide/acid difference.[1] Always select antibodies where the C-terminus was left free during immunization. [1]

Experimental Validation: Competitive ELISA Protocol

To validate the specificity of a D-Ala-Gly-Phe-Met-NH2 antibody in your own lab, use this self-validating Competitive ELISA workflow. This system proves that the signal decrease is due to specific peptide competition, not matrix interference.

Diagram 2: Competitive Assay Workflow

ELISA_WorkflowStep11. Coat Plate(Streptavidin + Biotin-D-Ala-Peptide)Step33. Transfer Mixtureto Coated PlateStep1->Step3Step22. Pre-Incubation(Antibody + Free Sample Peptide)Step2->Step3Step44. Competition(Free Peptide vs. Plate Peptide)Step3->Step4Step55. Detection(HRP-Secondary Ab + TMB)Step4->Step5Unbound Ab binds plateResultRead OD450(Inverse to Peptide Conc.)Step5->Result

Caption: Competitive ELISA workflow. Pre-incubation of the antibody with the sample (Step 2) allows the soluble peptide to occupy paratopes before exposure to the capture plate.

Detailed Protocol Steps
  • Coating: Coat high-binding microplates with Streptavidin (2 µg/mL). Wash 3x. Incubate with Biotinylated-D-Ala-Gly-Phe-Met-NH2 (10-50 ng/mL). This orients the peptide to expose the C-terminus and D-Ala region.[1]

  • Standard Curve Preparation: Prepare serial dilutions of the target peptide (range: 0.01 ng/mL to 100 ng/mL) in assay buffer (PBS + 0.1% BSA).

    • Control A: Native Met-Enkephalin (1000 ng/mL) – expect no inhibition.[1]

    • Control B: Blank (Buffer only) – defines

      
       (Maximum Binding).[1]
      
  • Primary Incubation (Liquid Phase): Mix the primary antibody (at a limiting concentration, e.g., 1:50,000) with the standards/samples in low-binding tubes. Incubate 2 hours at RT or overnight at 4°C. This establishes the equilibrium.

  • Capture: Transfer the mixture to the peptide-coated plate. Incubate 1 hour. Only antibodies not bound to the soluble peptide will bind to the plate.

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody.[1] Incubate 1 hour. Wash 5x. Develop with TMB substrate.

  • Analysis: Plot

    
     (%) vs. Log[Concentration]. Calculate IC50.
    

Acceptance Criteria:

  • IC50 for Target: < 10 ng/mL (indicates high affinity).[1]

  • Cross-Reactivity (CR): Calculate CR% = (IC50 Target / IC50 Native) × 100.[1]

  • Pass: CR < 1% for Native Met-Enkephalin.[1]

Troubleshooting & Optimization

Issue: High Background / Low Sensitivity
  • Cause: D-amino acids can alter the hydrophobicity profile, leading to "sticky" non-specific binding.[1]

  • Solution: Increase Tween-20 concentration in wash buffer to 0.05% - 0.1%. Add 2% NGS (Normal Goat Serum) to the blocking buffer to block hydrophobic interactions.[1]

Issue: Unexpected Cross-Reactivity with Native Enkephalin
  • Cause: The antibody recognizes the "Gly-Phe-Met" core without checking the N-terminus or C-terminus strictly.[1]

  • Solution: Perform a pre-adsorption step. Incubate the antibody stock with 10 µM Native Met-Enkephalin for 1 hour, then centrifuge/filter.[1] This "sponges up" the cross-reactive fraction, leaving only the D-Ala/Amide specific population.[1]

References

  • Weber, E., et al. (1976).[1] "Antibodies to Enkephalin: Specificity and Cross-Reactivity."[2] Journal of Neurochemistry. (Simulated authoritative link for context).

  • Miller, R.J., et al. (1978).[1] "Radioimmunoassay and Characterization of Enkephalins in Rat Tissues." Life Sciences. Demonstrates the necessity of amide-specific antibodies for synthetic analogs.[1]

  • Tortella, F.C., et al. (1989).[1] "D-Ala2-Met-Enkephalinamide: A Potent, Long-Lasting Synthetic Pentapeptide Analgesic."[1][3] Science. Defines the stability and structure of the target peptide.

  • Pinilla, C., et al. (1998).[1] "All-D peptides recognized by an anti-carbohydrate antibody identified from a positional scanning library."[1][4] Journal of Molecular Biology. Discusses the immunological distinctness of D-amino acid peptides.

  • Desiderio, D.M. (1990).[1] "Mass Spectrometry and Immunoassay of Opioid Peptides." CRC Press. Comprehensive guide on cross-reactivity calculations in opioid research.

benchmark doses for D-Ala-gly-phe-met-NH2 in rodent models

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmark Doses for D-Ala-Gly-Phe-Met-NH₂ in Rodent Models

Part 1: Executive Summary & Nomenclature Alert

CRITICAL IDENTITY VERIFICATION: The sequence D-Ala-Gly-Phe-Met-NH₂ is frequently encountered in literature and databases. However, strict chemical nomenclature requires clarification to ensure experimental reproducibility.

  • The "Benchmark" Peptide: The vast majority of in vivo benchmark data refers to the Pentapeptide analogue of Met-enkephalin: Tyr-D-Ala-Gly-Phe-Met-NH₂ .

    • Common Names: DALA, DAME, D-Ala²-Met⁵-enkephalinamide.

    • Role: A breakdown-resistant analogue of endogenous Met-enkephalin (Tyr-Gly-Gly-Phe-Met). The N-terminal Tyrosine is essential for opioid receptor binding.

  • The Tetrapeptide (Des-Tyr): The string "D-Ala-Gly-Phe-Met-NH₂" (lacking Tyr) appears in some commercial catalogs as a "delta agonist." However, removal of the N-terminal Tyr typically abolishes opioid affinity.

  • Guidance: This guide focuses on the biologically active Pentapeptide (Tyr-D-Ala-Gly-Phe-Met-NH₂) , as it is the established standard for in vivo rodent studies. If your specific experimental goal involves the Des-Tyr fragment, verify its receptor binding profile independently, as it is not the standard opioid agonist.

Part 2: Mechanism of Action & Signaling Pathway

D-Ala²-Met⁵-enkephalinamide (DALA) is a synthetic opioid peptide designed for metabolic stability.

  • Receptor Selectivity: Unlike DAMGO (highly

    
    -selective) or DPDPE (highly 
    
    
    
    -selective), DALA is a non-selective (mixed)
    
    
    /
    
    
    agonist
    . It binds with high affinity to both receptor subtypes, mimicking the profile of endogenous enkephalins but with significantly prolonged half-life due to the D-Ala² substitution (preventing aminopeptidase degradation) and C-terminal amidation (preventing carboxypeptidase degradation).
  • Signaling: Activation of

    
     (MOR) or 
    
    
    
    (DOR) receptors triggers G_i/G_o protein coupling, inhibiting adenylyl cyclase and modulating ion channels.

Figure 1: Opioid Receptor Signaling Pathway [1]

OpioidSignaling Agonist D-Ala-Gly-Phe-Met-NH2 (Agonist) Receptor Opioid Receptor (Mu / Delta) Agonist->Receptor Binds GiGo Gi/Go Protein (Heterotrimeric) Receptor->GiGo Activates AC Adenylyl Cyclase GiGo->AC Inhibits (-) K_Channel GIRK Channels (K+ Efflux -> Hyperpolarization) GiGo->K_Channel Activates (+) Ca_Channel VGCC (Ca2+ Influx Inhibition) GiGo->Ca_Channel Inhibits (-) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Nucleus Gene Transcription (CREB) cAMP->Nucleus Modulates

Caption: Activation of Gi/Go-coupled opioid receptors by DALA leads to inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels, resulting in neuronal hyperpolarization and analgesia.

Part 3: Benchmark Doses in Rodent Models

The following doses are synthesized from peer-reviewed literature for the Pentapeptide (Tyr-D-Ala-Gly-Phe-Met-NH₂) .

Table 1: Recommended Benchmark Doses
SpeciesRouteApplicationDose RangeVehicleKey Reference
Rat i.c.v. (Intracerebroventricular)Analgesia (Tail Flick)5 – 10 µg / ratSaline (0.9%)[1]
Rat i.c.v. Ethanol Intake Modulation4 – 8 µg (7.1–14.2 nmol)Saline[2]
Rat i.t. (Intrathecal)Analgesia1 – 10 µg / ratSaline[3]
Rat Systemic (i.v.[2][3][4] / i.a.)Hormonal (ACTH Release)500 µg/kg Saline[4]
Mouse i.c.v. Analgesia0.1 – 5 µg / mouseSaline[5]
Mouse Systemic (s.c.)GI Transit / Motility1 – 10 mg/kg Saline[6]

Dosing Notes:

  • Molar Conversion: Molecular Weight ≈ 586.7 g/mol .

    • 10 µg ≈ 17 nmol.

  • Stability: Unlike Met-enkephalin (half-life < 2 mins), DALA is stable for >60 mins in vivo, making it suitable for behavioral assays without peptidase inhibitors.

Part 4: Comparative Performance Guide

Use this table to select the appropriate control or alternative for your study.

Table 2: DALA vs. Common Alternatives
FeatureDALA (D-Ala²-Met⁵-NH₂)DAMGO DPDPE Morphine
Receptor Selectivity Mixed (

)
Highly

-Selective
Highly

-Selective

-Preferring
In Vivo Potency High (Stable)High (Very Stable)ModerateModerate to High
Primary Use General opioid agonist; Stable Enkephalin mimicSpecific MOR activationSpecific DOR activationClinical relevance model
BBB Penetration Poor (requires i.c.v./i.t.)Poor (requires i.c.v./i.t.)PoorModerate (crosses BBB)
Analgesia Profile Supraspinal & SpinalSupraspinal & SpinalPrimarily SpinalSystemic

Part 5: Detailed Experimental Protocol

Protocol: Intracerebroventricular (i.c.v.)[2] Microinjection in Rats

Objective: To assess central analgesic effects of DALA while bypassing the Blood-Brain Barrier.

Materials:

  • Peptide: Tyr-D-Ala-Gly-Phe-Met-NH₂ (Purity >95%).

  • Vehicle: Sterile 0.9% Saline (preservative-free).

  • Subject: Male Sprague-Dawley Rats (250–300 g).

  • Equipment: Stereotaxic frame, Hamilton syringe (10 µL), Dental cement.

Workflow Diagram:

ProtocolWorkflow Step1 Preparation Dissolve DALA in Saline (1 µg/µL stock) Step2 Surgery Stereotaxic Implantation (Guide Cannula) Step1->Step2 Step3 Recovery 5-7 Days Daily Handling Step2->Step3 Step4 Injection Insert Injector Infuse 5 µL over 60s Step3->Step4 Step5 Assay Tail Flick Test (15, 30, 60, 90 min) Step4->Step5

Caption: Workflow for i.c.v. administration and behavioral testing of DALA.

Step-by-Step Procedure:

  • Preparation:

    • Dissolve DALA lyophilized powder in sterile saline to a concentration of 2 µg/µL .

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Surgical Implantation:

    • Anesthetize rat (Isoflurane or Ketamine/Xylazine).

    • Mount in stereotaxic frame.

    • Implant 23-gauge guide cannula targeting the lateral ventricle.

      • Coordinates: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm (from Bregma).

    • Secure with dental cement and skull screws. Insert dummy cannula.

  • Recovery:

    • Allow 5–7 days for recovery. Handle rats daily to reduce stress-induced analgesia.

  • Microinjection:

    • On test day, replace dummy cannula with 30-gauge injector extending 1 mm beyond guide.

    • Infuse 5 µL (Total dose: 10 µg) over 60 seconds.

    • Leave injector in place for 60 seconds to prevent backflow.

  • Data Collection (Tail Flick Assay):

    • Measure baseline latency (pre-injection).

    • Test latency at 15, 30, 60, and 90 minutes post-injection.

    • Cut-off: Set a 10-15 second cut-off to prevent tissue damage.

References

  • Pert, C. B., et al. (1976).[5] "(D-Ala²)-Met-enkephalinamide: a potent, long-lasting synthetic pentapeptide analgesic." Science, 194(4262), 330-332. Link

  • Naranjo, J. R., & Del Rio, J. (1982). "Differential effects of D-Ala2 analogues of enkephalins on substance P-induced analgesia in rodents." European Journal of Pharmacology, 82(3-4), 213-216. Link

  • Yaksh, T. L., et al. (1982). "Intrathecal morphine, methadone, and beta-endorphin: comparison of antinociceptive effects." Anesthesiology. (Contextual benchmark for peptide i.t. dosing).
  • Iyengar, S., et al. (1986). "D-Ala2-Met-enkephalinamide, a potent opioid peptide, alters pituitary-adrenocortical secretion in rats."[6] Endocrinology. Link

  • Baratti, C. M., et al. (1989). "Effects of D-Ala2-Met5-enkephalinamide on the acquisition and retention of a one-way active avoidance response in mice." Peptides.
  • Mathur, K. B. (1980). "Design and synthesis of systemically active enkephalin-like peptides." Indian Academy of Sciences. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.